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Core Science & Biosynthesis

Foundational

Mechanism of Coordination for 1,2-Di-(2-Pyridyl)ethanediol (DPED) Ligands: A Comprehensive Guide for Advanced Applications

Executive Summary 1,2-Di-(2-pyridyl)ethanediol (DPED), universally recognized in coordination chemistry as 1,2-di(pyridin-2-yl)ethane-1,2-diol (CAS: 1141-05-5), is a highly versatile bidentate and tetradentate chelating...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1,2-Di-(2-pyridyl)ethanediol (DPED), universally recognized in coordination chemistry as 1,2-di(pyridin-2-yl)ethane-1,2-diol (CAS: 1141-05-5), is a highly versatile bidentate and tetradentate chelating ligand[1]. Featuring an ethanediol backbone flanked by two pyridine rings, DPED serves as a critical building block in the synthesis of complex metal-organic architectures. This whitepaper deconstructs the structural anatomy, thermodynamic drivers, and kinetic mechanisms that dictate DPED coordination, providing researchers with self-validating protocols for the synthesis of advanced catalytic materials and metallodrugs[2].

Structural and Electronic Anatomy of DPED

The unique coordination behavior of DPED is intrinsically linked to its electronic structure and spatial flexibility. With the canonical SMILES C1=CC=NC(=C1)C(C(C2=CC=CC=N2)O)O, the molecule provides four potential donor atoms: two borderline-soft pyridine nitrogen atoms and two hard hydroxyl oxygen atoms[1].

Causality in Ligand Design: The flexibility of the central ethane bridge allows the ligand to adopt gauche or anti conformations. This conformational freedom dictates whether the ligand will chelate a single metal center (forming thermodynamically stable 5- or 6-membered rings) or bridge multiple metal centers to form extended networks[3].

Quantitative Physicochemical Data

To predict solubility and reaction conditions, the baseline physicochemical properties of DPED must be considered.

Table 1: Physicochemical Properties of DPED[1]

PropertyValueCausality / Implication for Coordination
Molecular Weight 216.24 g/mol Optimal steric profile for forming stable chelate rings without excessive ligand-ligand repulsion.
Boiling Point 399.3 °CHigh thermal stability permits aggressive, high-temperature refluxing during synthesis.
LogP 1.24Moderate lipophilicity ensures high solubility in polar organic solvents (MeOH, MeCN) used in complexation.
H-Bond Donors 2 (-OH groups)Capable of extensive intermolecular hydrogen bonding, strongly influencing final crystal packing.
H-Bond Acceptors 4 (2x N, 2x O)Provides multiple, hemilabile coordination sites for transition metals.

Thermodynamic and Kinetic Mechanisms of Coordination

The coordination mechanism of DPED is governed by the interplay between the Chelate Effect and Hard-Soft Acid-Base (HSAB) theory .

  • Neutral State (Thermodynamic Control): In the absence of a base, coordination typically occurs via the two pyridine nitrogen atoms. Because transition metals like Cu(II) and Zn(II) exhibit a high affinity for these borderline-soft donors, N,N'-chelation acts as a thermodynamic sink, yielding stable mononuclear complexes[4].

  • Deprotonated State (Kinetic Control): The hydroxyl groups on the ethanediol backbone are hemilabile. Upon the introduction of a base (e.g., triethylamine), these groups are deprotonated to form alkoxides. Alkoxide oxygens are highly nucleophilic hard donors. Kinetically, they possess a strong tendency to bridge adjacent metal centers (μ2 or μ3 modes), overriding the mononuclear thermodynamic sink and driving the self-assembly of multinuclear clusters or coordination polymers[5].

Coordination_Mechanism L DPED Ligand (Neutral) NN N,N'-Bidentate Complex (Thermodynamic Sink) L->NN + Metal M Metal Cation (e.g., Cu²⁺, Zn²⁺) M->NN Base Base Addition (Et₃N) NN->Base pH Adjustment Alk Alkoxide Intermediate (Kinetically Active) Base->Alk Deprotonation Poly Coordination Polymers / MOFs (μ-Oxo Bridging) Alk->Poly Self-Assembly

Fig 1. Thermodynamic and kinetic coordination pathways of DPED ligands.

Binding Modes and Crystallographic Signatures

Depending on the stoichiometric ratio and pH, DPED exhibits distinct binding modes that directly dictate the final molecular architecture. For instance, crystallographic analyses of Cu(II) complexes with symmetrical DPED derivatives reveal that the metal centers frequently adopt distorted square-pyramidal geometries, linked into 1D coordination polymers via intermolecular hydrogen bonding[3].

Table 2: Coordination Modes of DPED

Binding ModeProtonation StateTypical Metal IonsStructural Outcome
N,N'-Bidentate NeutralCu(II), Zn(II), Ni(II)Mononuclear complexes[4]
N,O-Bidentate HemideprotonatedPt(II), Ru(II)Mononuclear, hemilabile catalysts
μ2-Alkoxide Bridging DianionicCu(II), Co(II)Dinuclear / Tetranuclear clusters
μ3-Alkoxide Bridging DianionicCu(II), Ln(III)Dodecanuclear clusters / MOFs[5]

Experimental Workflows: Synthesis & Characterization

To ensure reproducibility, the synthesis of DPED-metal complexes must be approached as a self-validating system. The following protocol details the synthesis of a multinuclear Cu(II)-DPED cluster, explaining the causality behind each methodological choice[5].

Self-Validating Protocol for Cu(II)-DPED Clusters

Step 1: Ligand Preparation

  • Action: Dissolve 1.0 mmol of DPED in 20 mL of methanol (MeOH).

  • Causality: MeOH is a polar protic solvent that readily solubilizes the ligand while stabilizing the highly polar alkoxide intermediates formed during later coordination steps.

Step 2: Metal Addition

  • Action: Slowly add 2.0 mmol of CuCl₂·2H₂O to the stirring solution.

  • Causality: Utilizing a 2:1 metal-to-ligand stoichiometric ratio intentionally oversaturates the system with metal ions, forcing the DPED ligand to act as a bridging scaffold rather than a simple bidentate chelator.

Step 3: Base-Promoted Deprotonation

  • Action: Add 2.0 mmol of triethylamine (Et₃N) dropwise.

  • Causality: Et₃N removes the protons from the ethanediol hydroxyl groups. This is the critical kinetic trigger; the resulting alkoxides immediately bridge adjacent Cu(II) ions, initiating cluster assembly[5].

Step 4: Crystallization

  • Action: Filter the solution to remove insoluble byproducts and allow the filtrate to slowly evaporate at room temperature.

  • Causality: Slow evaporation ensures the strict thermodynamic control necessary for growing high-quality single crystals suitable for diffraction.

Step 5: System Validation

  • Electronic Validation (IR Spectroscopy): Verify the disappearance of the broad O-H stretching band at ~3300 cm⁻¹. This confirms complete deprotonation of the ligand.

  • Geometric Validation (X-Ray Crystallography): Determine the exact coordination geometry (e.g., Jahn-Teller distorted octahedral) and nuclearity of the cluster[3].

Experimental_Workflow Prep Ligand & Metal Prep (Stoichiometric Control) React Solvent & Reflux (MeOH/MeCN, 60°C) Prep->React Base Deprotonation (Triethylamine) React->Base Cryst Crystallization (Slow Evaporation) Base->Cryst XRD X-Ray Diffraction (Geometric Validation) Cryst->XRD Single Crystals Spec IR / NMR Spectroscopy (Electronic Validation) Cryst->Spec Bulk Powder

Fig 2. Self-validating experimental workflow for DPED-metal complex synthesis.

Applications in Catalysis & Metallodrug Development

The highly tunable binding modes of DPED make it a foundational compound across multiple advanced scientific domains[2]:

  • Catalysis: DPED-metal complexes are employed as highly efficient catalysts. The hemilabile nature of the hydroxyl groups allows them to detach temporarily, providing vacant coordination sites for substrate binding during catalytic cycles, thereby enhancing reaction selectivity[2].

  • Material Science (MOFs): The ability of deprotonated DPED to bridge multiple metal nodes is exploited in the synthesis of robust Metal-Organic Frameworks (MOFs). These materials can be tailored for specific applications such as gas sensing, energy storage, and optoelectronics[2].

  • Medicinal Chemistry: DPED is actively utilized in the development of metal-based pharmaceuticals. The lipophilic pyridine rings enhance cellular membrane permeability, while the metal center can interact with intracellular targets (e.g., DNA or specific enzymes), making DPED-complexes promising candidates for metallodrug discovery[2].

References

  • LookChem Database. "1,2-Dipyridin-2-ylethane-1,2-diol - General Description". LookChem.[Link]

  • LookChem Database. "Cas 1141-05-5, 1,2-di(2-pyridyl)ethanediol". LookChem.[Link]

  • Baka, K. H., et al. "Copper(II)-Promoted Reactions of α-Pyridoin Oxime: A Dodecanuclear Cluster and a 2D Coordination Polymer". MDPI Magnetochemistry.[Link]

  • Georgopoulou, A. N., et al. "catena-poly[[chloridocopper(II)]-μ-N-[ethoxy(pyridin-2-yl)methylidene]". National Center for Biotechnology Information (PMC).[Link]

  • ResearchGate. "Reactivity of Coordinated 2-Pyridyl Oximes: Synthesis, Structure, Spectroscopic Characterization and Theoretical Studies". ResearchGate.[Link]

Sources

Exploratory

An In-depth Technical Guide on the Thermodynamic Stability of 1,2-di-(2-Pyridyl)ethanediol Transition Metal Complexes

Authored for Researchers, Scientists, and Drug Development Professionals Abstract The thermodynamic stability of metal complexes is a cornerstone of coordination chemistry, with profound implications for their applicatio...

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Author: BenchChem Technical Support Team. Date: April 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The thermodynamic stability of metal complexes is a cornerstone of coordination chemistry, with profound implications for their application in medicinal chemistry and drug development. The ability of a ligand to form stable complexes with biologically relevant transition metals can dictate its efficacy as a therapeutic or diagnostic agent. This guide provides a comprehensive overview of the principles and methodologies used to assess the thermodynamic stability of transition metal complexes with the chelating ligand 1,2-di-(2-Pyridyl)ethanediol (dped). We will delve into the theoretical underpinnings of complex stability, provide detailed experimental protocols for its determination, and discuss the expected trends based on established principles of coordination chemistry. While specific thermodynamic data for dped complexes is not extensively available in the public domain, this guide will leverage data from analogous pyridyl-containing ligands to provide a robust framework for researchers in this field.

Introduction: The Significance of Thermodynamic Stability in Medicinal Inorganic Chemistry

The pyridine moiety is a privileged scaffold in drug design, appearing in a vast number of FDA-approved pharmaceuticals.[1][2][3] Its presence can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties. When incorporated into a multidentate ligand like 1,2-di-(2-Pyridyl)ethanediol, the pyridyl groups act as potent donor atoms for transition metal ions. The resulting metal complexes have garnered interest for their potential as anticancer, antiviral, and antimicrobial agents.[4][5]

The therapeutic efficacy of these metallodrugs is intrinsically linked to their thermodynamic stability. A complex that is too labile may dissociate prematurely in a biological system, failing to reach its target and potentially releasing toxic free metal ions. Conversely, a complex that is excessively stable may not release the metal ion or the active form of the ligand at the desired site of action. Therefore, a thorough understanding and quantification of the thermodynamic stability of these complexes are paramount for rational drug design.

This guide will focus on the first-row transition metals, particularly those of biological relevance such as iron, cobalt, nickel, copper, and zinc. The stability of their complexes with dped will be discussed in the context of fundamental coordination chemistry principles.

Theoretical Foundations of Complex Stability

The thermodynamic stability of a metal complex in solution is a measure of the extent to which the complex will form at equilibrium. It is quantified by the stability constant (or formation constant), β. For a simple 1:1 metal-ligand complex, the formation equilibrium and stability constant are given by:

M + L ⇌ ML

β = [ML] / ([M][L])

where M is the metal ion, L is the ligand, and [ML], [M], and [L] are the equilibrium concentrations of the complex, free metal ion, and free ligand, respectively. For the formation of complexes with higher stoichiometries (e.g., ML₂), stepwise stability constants (K₁, K₂, etc.) and overall stability constants (β₂, β₃, etc.) are used.[6]

Several key factors govern the thermodynamic stability of transition metal complexes:

The Chelate Effect

1,2-di-(2-Pyridyl)ethanediol is a bidentate ligand, meaning it can form two coordinate bonds with a central metal ion. This chelation results in the formation of a stable five-membered ring. The chelate effect describes the enhanced stability of a complex containing a chelating ligand compared to a complex with analogous monodentate ligands.[7] This increased stability is primarily an entropic effect. The coordination of one bidentate ligand displaces two or more solvent molecules (typically water) from the metal's coordination sphere, leading to an increase in the number of free particles in the system and thus a positive change in entropy (ΔS), which contributes to a more negative Gibbs free energy of formation (ΔG).

The Irving-Williams Series

For a given high-spin divalent first-row transition metal ion, the stability of its complexes, irrespective of the nature of the ligand, generally follows the Irving-Williams series:

Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II) [8][9]

This trend is a consequence of the decrease in ionic radii across the period and the increase in crystal field stabilization energy (CFSE).[8] The exceptionally high stability of Cu(II) complexes is attributed to the Jahn-Teller effect, which provides additional stabilization for octahedral Cu(II) complexes.[8] This series is a powerful predictive tool for anticipating the relative stabilities of dped complexes with different transition metals. Understanding this series is crucial in drug design, for instance, when developing chelating agents to target a specific metal ion in a biological system.[10][11]

Synthesis of 1,2-di-(2-Pyridyl)ethanediol (dped)

The ligand, also referred to as 2,2'-pyridoin, can be synthesized through various methods. One common approach involves the dimerization of 2-pyridinecarboxaldehyde (picolinaldehyde). A patented method describes the synthesis of the related (E)-1,2-di(pyridin-2-yl)ethene-1,2-diol via the dimerization of picolinaldehyde using a Cu(II) catalyst, such as a Cu(II)/neocuproine complex, in a water/ethanol solvent mixture at 65°C.[12] Another approach involves the reaction of 2-pyridinecarboxaldehyde and 2-pyridinemethanol at elevated temperatures.[13] The resulting 1,2-di(2-pyridyl)ethane-1,2-dione can then be reduced to the diol.

Experimental Determination of Stability Constants

The determination of stability constants is a critical experimental undertaking. Two of the most common and accurate methods are potentiometric titration and spectrophotometry.

Potentiometric Titration (pH-metry)

Potentiometric titration is a highly reliable method for determining stability constants, particularly when the ligand has acidic or basic properties.[12] The principle lies in monitoring the change in hydrogen ion concentration (pH) as a metal-ligand complex is formed. The competition between the metal ion and protons for the ligand allows for the calculation of the stability constants. The Bjerrum method, and its modification by Irving and Rossotti, are widely used for this purpose.[10][12]

I. Reagent and Solution Preparation:

  • Ligand Solution: Prepare a stock solution of 1,2-di-(2-Pyridyl)ethanediol of known concentration (e.g., 0.01 M) in a suitable solvent. Given the structure of dped, a mixed aqueous-organic solvent (e.g., 50% v/v ethanol-water) may be necessary to ensure solubility.

  • Metal Salt Solutions: Prepare standardized stock solutions (e.g., 0.01 M) of the transition metal salts of interest (e.g., MnCl₂, FeCl₂, CoCl₂, NiCl₂, CuCl₂, ZnCl₂).

  • Acid Solution: Prepare a standardized solution of a strong acid (e.g., 0.1 M HCl).

  • Base Solution: Prepare a carbonate-free standardized solution of a strong base (e.g., 0.1 M NaOH). This is crucial as carbonate ions can interfere with the complexation equilibria.

  • Background Electrolyte: Prepare a solution of an inert electrolyte (e.g., 1.0 M KNO₃ or NaClO₄) to maintain a constant ionic strength throughout the titrations.

II. Titration Procedure:

The following three sets of solutions should be prepared and titrated against the standardized NaOH solution at a constant temperature (e.g., 25.0 ± 0.1 °C):

  • Acid Titration: A known volume of the standard HCl solution and the background electrolyte.

  • Ligand Titration: A known volume of the standard HCl solution, the dped stock solution, and the background electrolyte.

  • Metal-Ligand Titration: A known volume of the standard HCl solution, the dped stock solution, a known volume of the metal salt stock solution, and the background electrolyte.

For each titration, record the pH after each addition of the NaOH titrant.

III. Data Analysis (Calvin-Bjerrum Method):

  • Plot the pH versus the volume of NaOH added for all three titrations.

  • From the titration curves, determine the average number of protons associated with the ligand (n̅ₐ) at different pH values.

  • Calculate the proton-ligand stability constants (protonation constants) of dped.

  • From the metal-ligand titration curve, calculate the average number of ligands attached to the metal ion (n̅) and the free ligand concentration ([L]) at various pH values.

  • Construct a formation curve by plotting n̅ versus pL (where pL = -log[L]).

  • From the formation curve, the stepwise stability constants (log K₁ and log K₂) can be determined. For example, the value of pL at n̅ = 0.5 corresponds to log K₁.

The overall workflow for determining stability constants via potentiometric titration is illustrated in the following diagram:

Potentiometric_Titration_Workflow cluster_prep I. Preparation cluster_titration II. Titration cluster_analysis III. Data Analysis P1 Prepare Standardized Solutions: - Ligand (dped) - Metal Salts - Acid (HCl) - Base (NaOH) - Electrolyte (KNO₃) T1 Titrate Three Solutions with NaOH: 1. Acid Blank 2. Ligand + Acid 3. Metal + Ligand + Acid P1->T1 T2 Record pH vs. Volume of NaOH T1->T2 A1 Plot Titration Curves T2->A1 A2 Calculate Protonation Constants of dped A1->A2 A3 Calculate n̅ (avg. ligands/metal) and [L] A1->A3 A4 Construct Formation Curve (n̅ vs. pL) A3->A4 A5 Determine Stepwise Stability Constants (log K₁, log K₂) A4->A5 Jobs_Method_Workflow cluster_prep I. Preparation cluster_measurement II. Measurement cluster_analysis III. Data Analysis S1 Identify λ_max of the Complex S2 Prepare Equimolar Stock Solutions (Metal and Ligand) S1->S2 M1 Prepare a Series of Solutions with Varying Metal:Ligand Mole Fractions (Constant Total Concentration) S2->M1 M2 Measure Absorbance of Each Solution at λ_max M1->M2 D1 Plot Absorbance vs. Mole Fraction of Ligand M2->D1 D2 Determine Stoichiometry from the Position of Maximum Absorbance D1->D2 D3 Calculate the Stability Constant (β) D2->D3

Workflow for Spectrophotometric Determination of Stoichiometry and Stability by Job's Method.

Expected Thermodynamic Stability of dped-Transition Metal Complexes

A study on the related ligand di-2-pyridyl ketone (dpk) with lanthanide ions and Cu(II) provides valuable insight. The stability of the Cu(II)-dpk complex was found to be significantly higher than that of the lanthanide complexes, which is consistent with the higher charge density and favorable ligand field stabilization energy of Cu(II). [14] For the first-row transition metals, the stability of their complexes with dped is expected to follow the Irving-Williams series:

Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II)

The following table summarizes the expected relative stabilities and provides a qualitative rationale based on the electronic configurations and properties of the metal ions.

Metal Iond-electron ConfigurationIonic Radius (pm)Expected Relative Stability with dpedRationale
Mn(II) d⁵ (high spin)83LowestZero CFSE, larger ionic radius.
Fe(II) d⁶ (high spin)78LowNon-zero CFSE, smaller radius than Mn(II).
Co(II) d⁷ (high spin)74.5ModerateHigher CFSE than Fe(II), smaller radius.
Ni(II) d⁸69HighHighest CFSE among the series, small radius.
Cu(II) d⁹73HighestJahn-Teller distortion provides extra stability.
Zn(II) d¹⁰74Lower than Cu(II)Zero CFSE, similar radius to Co(II).

The bidentate nature of dped, forming a stable five-membered chelate ring with the metal ion, will contribute significantly to the overall stability of all the complexes due to the chelate effect.

Implications for Drug Development

The quantitative determination of the thermodynamic stability of dped-metal complexes is a critical step in their development as therapeutic agents.

  • Targeting Specific Metal Ions: By understanding the relative stabilities as predicted by the Irving-Williams series, ligands can be designed to selectively chelate a target metal ion. For instance, in diseases characterized by copper overload, a ligand with high affinity for Cu(II) would be desirable. [11]* Controlling Bioavailability: The stability of a complex will influence its absorption, distribution, metabolism, and excretion (ADME) profile. A complex with optimal stability will remain intact until it reaches its target, where it can then release the active component.

  • Minimizing Toxicity: By forming stable complexes, the systemic toxicity associated with free metal ions can be mitigated.

Conclusion

The thermodynamic stability of 1,2-di-(2-Pyridyl)ethanediol transition metal complexes is a crucial parameter that dictates their potential utility, particularly in the realm of medicinal chemistry. This guide has outlined the fundamental principles governing complex stability, including the chelate effect and the Irving-Williams series. Detailed, step-by-step protocols for the experimental determination of stability constants using potentiometric and spectrophotometric methods have been provided to serve as a practical resource for researchers. While a comprehensive dataset of stability constants for dped complexes is yet to be established in the literature, the principles and methodologies discussed herein provide a robust framework for the rational design and evaluation of novel pyridyl-containing metallodrugs. The continued investigation into the coordination chemistry of ligands like dped will undoubtedly pave the way for the development of new and effective therapeutic agents.

References

  • G. S. S. S. T. College. Spectrophotometric study of complexes by Job's method. Available at: [Link].

  • Gurukul International. A Comparative Analysis of the Bjerrum Method and the Irving-Rossotti Method for Determining Stability Constants. e-ISSN No. 2394-8426. Available at: [Link].

  • Vidya-mitra. (2018, May 25). Determination of stability constant by Bjerrum's method [Video]. YouTube. Available at: [Link].

  • Harvey, D. (2013, July 29). Method of Continuous Variations. Chemistry LibreTexts. Available at: [Link].

  • Patil, S. A., & Naik, P. N. (2014). Stability constants of mixed ligand complexes of transition metal (ii) ions with 2-{(e)-[(2, 6-dimethylphenyl) imino] methyl} phenol and 1-{(e)-[(2, 6-dichloro-3-methylphenyl) imino] methyl} naphthalen-2-ol. International Journal of Chemical and Pharmaceutical Sciences, 5(3), 25-28. Available at: [Link].

  • Gerasimchuk, N. N. (2015). 1 Introduction. In The Chemistry of Metal-Organic Frameworks: Synthesis, Characterization, and Applications (pp. 1-26). Wiley-VCH. Available at: [Link].

  • e-PG Pathshala. BSc Chemistry: Determination of Constant by Job's method. Available at: [Link].

  • Harvey, D. (2022, September 28). 14.3: Qualitative and Characterization Applications. Chemistry LibreTexts. Available at: [Link].

  • Thakur, S. D., et al. (2011). Metal-ligand stability constants of Th(III), Sm(III), Nd(III) and Pr(III) metal ion complexes. Der Pharma Chemica, 3(6), 382-389. Available at: [Link].

  • e-Content-Science. (2024, October 11). JOB'S CONTINUOUS VARIATION DETERMINATION COMPOSITION OF COMPLEXES 3 optical SPECTROPHOTOMETRIC md [Video]. YouTube. Available at: [Link].

  • Domínguez, S., et al. (2008). Thermodynamic stability and crystal structure of lanthanide complexes with di-2-pyridyl ketone. Journal of Coordination Chemistry, 61(1), 109-121. Available at: [Link].

  • Faheim, A. A., & Al-Khudaydi, A. M. (2022). Synthesis, Spectral and Biological Studies of Co(II), Fe(II), Ni(II), Cu(II), Pd(II), Mn(II), Hg(II), Cd(II), and Zn(II) Complexes Derived from Benzohydrazide Schiff Base. Journal of Applied Organometallic Chemistry, 2(1), 1-10. Available at: [Link].

  • Hancock, R. D. (2012). The pyridyl group in ligand design for selective metal ion complexation and sensing. Chemical Society Reviews, 41(24), 8129-8153. Available at: [Link].

  • Irving, H., & Williams, R. J. P. (1953). The stability of transition-metal complexes. Journal of the Chemical Society, 3192-3210. Available at: [Link].

  • Chen, Y., et al. (2015). Synthesis and characterization of Cu(II), Zn(II) and Fe(II) complexes supported by pyridylamide ligands. Inorganica Chimica Acta, 427, 188-194. Available at: [Link].

  • Azam, M., et al. (2022). Synthesis, physicochemical studies, fluorescence behavior, and anticancer properties of transition metal complexes with the pyridyl ligand. Polish Journal of Chemical Technology, 24(3), 1-10. Available at: [Link].

  • Kumar, V., et al. (2012). Potentiometric study of stability constant of binary and ternary complexes of Enalapril with transition metal ions in aqueous solution. Journal of Chemical and Pharmaceutical Research, 4(1), 453-458. Available at: [Link].

  • Al-Abbassi, A. A., et al. (2022). Spectrophotometric, Potentiometric and Conductometric Study for Binary and Ternary Complexes of Fe (II) as Modeling of. Journal of Chemical Society of Pakistan, 44(4), 586-595. Available at: [Link].

  • Awadallah, R. M., et al. (1989). Complexes of 2,2-Dipyridyl. Asian Journal of Chemistry, 1(4), 393-399. Available at: [Link].

  • Slawin, A. M. Z., & Woollins, J. D. (2005). Transition metal complexes of the pyridylphosphine ligand o-C6H4(CH2PPy2)2. Dalton Transactions, (12), 2147-2154. Available at: [Link].

  • Khan, I. U., & Ahmad, S. (2018). Pyridine: A Useful Ligand in Transition Metal Complexes. In Pyridine and Its Derivatives. IntechOpen. Available at: [Link].

  • Sonawane, P. B., & Rajput, P. R. (2017). Stability Constants of Mixed Ligand Complexes of Transition Metal(II) Ions with 1-{(E)-[(2-Chloro-4-fluorophenyl)imino]methyl}naphthalen-2-ol and 4-Bromo-2-{(E)-[(2,3-dimethylphenyl)imino]methyl}phenol. International Journal of Chemical Studies, 5(2), 483-486. Available at: [Link].

  • Yilmaz, I., et al. (2024). Synthesis of Novel Cu(II), Co(II), Fe(II), and Ni(II) Hydrazone Metal Complexes as Potent Anticancer Agents: Spectroscopic, DFT, Molecular Docking, and MD Simulation Studies. ACS Omega, 9(38), 40172-40181. Available at: [Link].

  • El-Sherif, A. A., & Shoukry, M. M. (2015). Spectrophotometric, potentiometric, and conductometric studies of binary complex formation between copper(II) and three forms of Vitamin B 6 in aqueous solutions. Journal of Solution Chemistry, 44(9), 1725-1741. Available at: [Link].

  • Al-Adilee, K. J., & Al-Jibouri, M. N. (2014). Synthesis and Characterization of (Fe(II),Co(II),Ni(II) and Cu(II)) Complexes with Schiff Base derived from [benzoyl hydrazine] with [benzyl mono oxime]. Journal of Al-Nahrain University, 17(1), 1-8. Available at: [Link].

  • Marković, J. D., et al. (2023). The Effect of Metal Ions (Fe, Co, Ni, and Cu) on the Molecular-Structural, Protein Binding, and Cytotoxic Properties of Metal Pyridoxal-Thiosemicarbazone Complexes. International Journal of Molecular Sciences, 24(15), 11910. Available at: [Link].

  • Jadhav, S. D., et al. (2023). POTENTIOMETRIC STUDIES OF SOME MIXED LIGAND TRANSITION METAL TERNARY COMPLEXES WITH PYRIDINE DICARBOXYLIC ACID AS PRIMARY AND 3-. International Journal of Novel Research and Development, 8(4), b1-b6. Available at: [Link].

  • Al-Abbasi, A. A., et al. (2023). Conductometric, Spectrophotometric, and Computational Investigation of Binary and Ternary Complexes of Co(II) and Cu(II) with L-Valine and Paracetamol. Journal of the Turkish Chemical Society, Section A: Chemistry, 10(3), 703-718. Available at: [Link].

  • Ammar, R. A., et al. (2012). Potentiometric Study of 1, 2-Diphenylethylenediamine Palladium (II) Complex with Some Selected Amino Acids. International Journal of Electrochemical Science, 7, 1512-1521. Available at: [Link].

Sources

Foundational

Stereochemical Resolution and Identification of 1,2-di-(2-Pyridyl)ethanediol Isomers: A Technical Whitepaper

Executive Summary 1,2-di-(2-Pyridyl)ethanediol (DPED), historically referred to as hydropyridoin, is a highly versatile bidentate chelating ligand widely utilized in coordination chemistry, transition metal catalysis, an...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1,2-di-(2-Pyridyl)ethanediol (DPED), historically referred to as hydropyridoin, is a highly versatile bidentate chelating ligand widely utilized in coordination chemistry, transition metal catalysis, and the architectural design of metal-organic frameworks (MOFs)[1]. The synthesis of DPED inherently produces a diastereomeric mixture of meso and dl (racemic) isomers. Because the spatial orientation of the hydroxyl and pyridyl groups dictates the ligand's bite angle and coordination geometry, isolating and definitively identifying these isomers is a critical prerequisite for downstream applications. This whitepaper details the mechanistic origins of these isomers, provides field-proven protocols for their separation, and establishes a self-validating analytical framework for their definitive identification.

Stereochemical Architecture and Causality

The molecular structure of DPED (C₁₂H₁₂N₂O₂) contains two adjacent stereocenters at the C1 and C2 positions of the ethane bridge. This configuration gives rise to three distinct stereoisomers:

  • (1R, 2S)-DPED : The meso isomer. This conformation possesses an internal plane of symmetry ( σ ), rendering the molecule achiral and optically inactive. In the solid state, meso-DPED typically crystallizes with the molecules lying on inversion centers, facilitating highly ordered supramolecular ribbons linked by complementary O—H···N hydrogen bonds[2].

  • (1R, 2R)-DPED and (1S, 2S)-DPED : The dl pair. These are non-superimposable mirror images (enantiomers) and are optically active. They are typically isolated as a racemic mixture unless asymmetric induction is employed during synthesis.

The Origin of the Isomeric Mixture

DPED is predominantly synthesized via the reductive pinacol coupling of 2-pyridinecarboxaldehyde. This reaction is driven by single-electron transfer (SET) mechanisms—often mediated by low-valent metals (e.g., Ti, Zn) or visible-light-induced photocatalysis using quantum dots or transition metal complexes[3]. The SET process generates a highly reactive ketyl radical intermediate. The subsequent C–C bond formation via radical dimerization lacks absolute stereocontrol, resulting in a thermodynamically and kinetically driven mixture of syn-addition (dl pair) and anti-addition (meso form) products.

G A 2-Pyridinecarboxaldehyde B Single Electron Transfer (SET) Catalyst / Light A->B C Ketyl Radical Intermediate B->C D Radical Dimerization (C-C Bond Formation) C->D E meso-(1R,2S)-Isomer (Internal Symmetry) D->E Anti-Addition F dl-(1R,2R)/(1S,2S)-Isomers (Enantiomeric Pair) D->F Syn-Addition

Fig 1: Pinacol coupling pathway showing stereodivergent formation of meso and dl isomers.

Experimental Protocol: Separation of meso and dl Isomers

Because meso and dl isomers are diastereomers, they possess distinct physical properties (e.g., solubility, dipole moments, and melting points). The dl isomer typically exhibits a melting point around 154–156 °C[3]. The following self-validating protocol utilizes differential solubility and silica gel chromatography to isolate the isomers.

Step-by-Step Isolation Methodology

Rationale: The meso isomer, due to its internal symmetry and strong intramolecular hydrogen bonding, exhibits lower polarity and different solubility in non-polar solvent mixtures compared to the dl pair.

  • Initial Crystallization (Enrichment):

    • Dissolve the crude DPED reaction mixture in a minimal amount of boiling ethyl acetate.

    • Slowly cool the solution to room temperature, then to 4 °C overnight.

    • Causality: The meso isomer generally precipitates first due to its highly ordered, centrosymmetric crystal packing[2]. Filter the precipitate and retain the mother liquor (enriched in the dl isomer).

  • Chromatographic Resolution:

    • Concentrate the mother liquor in vacuo.

    • Load the residue onto a silica gel column (230–400 mesh).

    • Elute using a gradient solvent system of Petroleum Ether / Ethyl Acetate (starting at 3:1 and increasing polarity to 1:1)[3].

    • Self-Validation Check: Monitor fractions via Thin Layer Chromatography (TLC). The meso isomer will exhibit a slightly higher Rf​ value due to its lower net dipole moment.

  • Recrystallization & Purity Verification:

    • Recrystallize the isolated dl fractions from hot ethanol to yield a white crystalline solid.

    • Confirm purity via melting point apparatus (Target for dl: 154–156 °C)[3].

Analytical Identification Workflows

The definitive identification of the isolated fractions relies on Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography.

¹H and ¹³C NMR Spectroscopy

NMR is the most efficient tool for distinguishing the meso and dl isomers. The structural causality behind the spectral differences lies in the magnetic anisotropy of the pyridine rings. In the meso isomer, steric hindrance forces the molecule into an antiperiplanar conformation, placing the methine protons (-CH(OH)-) directly into the deshielding cone of the adjacent pyridine rings. Conversely, the dl isomer adopts a gauche conformation to minimize dipole-dipole repulsion, placing the methine protons in a relatively shielded environment.

As a result, the methine protons of the meso isomer appear significantly downfield compared to the dl isomer[4].

Table 1: Comparative NMR Data for DPED Isomers (400 MHz, CDCl₃)
Structural Featuremeso-DPED Shift (ppm)dl-DPED Shift (ppm)Multiplicity / CouplingCausality / Note
Methine Protons (-CH-) 5.14 4.90 Singlet (2H)meso is highly deshielded by adjacent pyridine rings[4].
Pyridine Protons (C6-H) 8.418.50Doublet, J ≈ 4.1 HzSlight shielding in meso due to altered ring orientation[4].
Hydroxyl Protons (-OH) ~5.39 (Broad)~5.39 (Broad)Broad Singlet (2H)Highly dependent on concentration and H-bonding.
¹³C Methine Carbons 75.275.4SingletMinor variation due to stereochemical conformation[4].
Single-Crystal X-Ray Diffraction (SCXRD)

While NMR provides rapid identification, SCXRD provides absolute structural confirmation.

  • Protocol: Grow single crystals by slow evaporation of a concentrated solution of the pure isomer in an ethanol/water mixture.

  • Validation: The meso isomer will solve in a centrosymmetric space group (e.g., P21​/c ) with the asymmetric unit containing only half of the molecule ( Z′=0.5 ). The center of the C-C bond will sit precisely on a crystallographic inversion center[2]. The dl isomer will lack this internal inversion center.

G A Isolated DPED Isomer B 1H-NMR Spectroscopy (CDCl3) A->B G X-Ray Crystallography (Inversion Center Check) A->G C Methine Shift ~5.14 ppm Pyridine Shift ~8.41 ppm B->C D Methine Shift ~4.90 ppm Pyridine Shift ~8.50 ppm B->D E meso Isomer Confirmed C->E F dl Isomer Confirmed D->F G->E Centrosymmetric G->F Non-centrosymmetric

Fig 2: Self-validating analytical workflow for the definitive identification of DPED isomers.

Conclusion

The successful deployment of 1,2-di-(2-Pyridyl)ethanediol in advanced materials and catalysis requires rigorous stereochemical control. By leveraging the physical disparities between the diastereomers for chromatographic separation, and utilizing the distinct magnetic anisotropic effects observed in ¹H-NMR (specifically the diagnostic methine shifts at 5.14 ppm for meso and 4.90 ppm for dl), researchers can confidently isolate and identify these critical ligands.

References

  • LookChem. Cas 1141-05-5,1,2-di(2-pyridyl)ethanediol. Retrieved from LookChem Database. 1

  • ResearchGate. meso-1,2-Bis(pyridin-2-yl)ethane-1,2-diol Crystal Structure. Retrieved from ResearchGate.2

  • The Journal of Organic Chemistry (ACS Publications). Visible Light Induced Reduction and Pinacol Coupling of Aldehydes and Ketones Catalyzed by Core/Shell Quantum Dots. (January 08, 2021). 3

  • Royal Society of Chemistry (RSC). Photoinduced Generation of Ketyl Radicals and Application in C–C Coupling without External Photocatalyst - Supporting Information.4

Sources

Exploratory

Electronic Properties and UV-Vis Absorption of 1,2-di-(2-Pyridyl)ethanediol: A Comprehensive Technical Guide

Executive Summary 1,2-di-(2-Pyridyl)ethanediol (also known as 1,2-bis(2-pyridyl)ethane-1,2-diol) is a highly versatile bidentate ligand and chiral building block. Featuring two pyridine rings linked by an sp3-hybridized...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1,2-di-(2-Pyridyl)ethanediol (also known as 1,2-bis(2-pyridyl)ethane-1,2-diol) is a highly versatile bidentate ligand and chiral building block. Featuring two pyridine rings linked by an sp3-hybridized ethane-1,2-diol bridge, this molecule plays a critical role in coordination chemistry, asymmetric catalysis, and the development of transition-metal-based metallodrugs. This whitepaper provides an in-depth analysis of its electronic architecture, UV-Vis absorption characteristics, and the self-validating experimental workflows required for its synthesis and spectroscopic characterization.

Structural and Electronic Architecture

The electronic properties of 1,2-di-(2-Pyridyl)ethanediol are fundamentally dictated by its molecular geometry. Unlike fully conjugated bidentate ligands (e.g., 2,2'-bipyridine), the sp3-hybridized carbons of the diol bridge act as an electronic insulator. This structural feature prevents extended π -conjugation between the two pyridine rings[1].

HOMO-LUMO Characteristics
  • Highest Occupied Molecular Orbital (HOMO): The HOMO is primarily localized on the non-bonding (n) orbitals of the pyridine nitrogen atoms and the oxygen atoms of the hydroxyl groups. These electron-rich sites serve as the primary donors during metal chelation[2].

  • Lowest Unoccupied Molecular Orbital (LUMO): The LUMO is localized on the π∗ antibonding orbitals of the pyridine rings.

  • Bandgap: Because the diol bridge breaks the conjugation, the HOMO-LUMO energy gap remains relatively wide, closely mirroring the electronic properties of isolated 2-alkylpyridine moieties rather than a fully delocalized system[3].

Data Presentation: Electronic Properties

Table 1: Theoretical HOMO-LUMO Characteristics

PropertyLocalizationStructural & Chemical Influence
HOMO Pyridine N (lone pairs), Diol O atomsActs as the primary nucleophilic center for electrophiles and transition metals.
LUMO Pyridine ring π∗ systemAccepts electron density during Metal-to-Ligand Charge Transfer (MLCT).
Bandgap ~4.0 - 5.0 eVWide gap due to the insulating sp3-hybridized ethane-1,2-diol bridge.

UV-Vis Absorption Profile and Solvatochromism

The UV-Vis absorption spectrum of 1,2-di-(2-Pyridyl)ethanediol is dominated by the intraligand transitions of the pyridine rings.

  • π→π∗ Transitions: Occurring in the higher energy UV region (~255–265 nm), these transitions are highly allowed and exhibit strong molar absorptivity ( ϵ ).

  • n→π∗ Transitions: Occurring at lower energy (~280–290 nm), these transitions involve the excitation of the nitrogen lone pair electrons into the π∗ system. Because the n-orbitals are orthogonal to the π system, this transition is symmetry-forbidden and exhibits a much lower molar absorptivity.

Causality of Solvatochromism

The choice of solvent heavily influences the n→π∗ transition. In polar protic solvents (e.g., ethanol), the solvent molecules form intermolecular hydrogen bonds with the pyridine nitrogen lone pairs. This interaction stabilizes the ground state n-orbitals, lowering their energy and increasing the HOMO-LUMO gap. Consequently, the n→π∗ absorption band undergoes a hypsochromic (blue) shift . Conversely, non-polar solvents do not stabilize the n-orbitals to the same extent, allowing the transition to occur at a longer wavelength.

Table 2: UV-Vis Absorption Maxima and Assignments

Transition TypeWavelength Range ( λmax​ )Molar Absorptivity ( ϵ )Solvent Environment
π→π∗ 255 - 265 nm >5000M−1cm−1 Ethanol / Acetonitrile
n→π∗ 280 - 290 nm <500M−1cm−1 Ethanol (Blue-shifted)
MLCT (Cu 2+ Complex)400 - 600 nmModerateMethanol / Water

Experimental Workflows

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating internal checks to verify accuracy at every step.

Protocol A: Synthesis via Pinacol Coupling

The synthesis of 1,2-di-(2-Pyridyl)ethanediol is typically achieved via the reductive pinacol coupling of 2-pyridinecarboxaldehyde (picolinaldehyde)[4]. Recent methodologies utilize visible-light-induced photoredox catalysis to generate ketyl radicals that dimerize to form the diol[3][5].

Step-by-Step Methodology:

  • Preparation: Dissolve 2-pyridinecarboxaldehyde (1.0 mmol) in a degassed solvent mixture (e.g., acetonitrile/water).

  • Catalyst Addition: Add the photoredox catalyst (e.g., Core/Shell Quantum Dots or a Ru-based complex) and a sacrificial electron donor (e.g., p-toluenethiophenol)[3].

  • Irradiation: Irradiate the mixture with a 3W green LED under an inert argon atmosphere for 8 hours.

  • In-Process Validation (TLC): Monitor the reaction via Thin Layer Chromatography (UV 254 nm). The disappearance of the highly conjugated aldehyde spot and the appearance of a more polar diol spot validate reaction progress.

  • Purification: Concentrate the crude mixture and purify via silica gel column chromatography (petroleum ether/EtOAc).

  • Self-Validating Stereochemical Analysis: The reaction yields a mixture of dl and meso stereoisomers. To validate the diastereomeric ratio without purification bias, perform 1 H NMR on the crude mixture. The methine protons of the meso isomer resonate at ~5.14 ppm (in CDCl 3​ ), while the dl isomer resonates at ~4.90 ppm[5]. Integration of these distinct peaks provides an exact dl:meso ratio.

Workflow A 2-Pyridinecarboxaldehyde (Starting Material) B Photocatalytic Reduction (Pinacol Coupling) A->B C Crude 1,2-di-(2-Pyridyl)ethanediol (dl / meso mixture) B->C D Silica Gel Chromatography (Purification) C->D E 1H NMR & UV-Vis (Characterization) D->E

Figure 1: Experimental workflow for the synthesis and characterization of 1,2-di-(2-Pyridyl)ethanediol.

Protocol B: Rigorous UV-Vis Spectroscopic Characterization
  • Instrument Calibration: Prior to analysis, verify the spectrophotometer's wavelength accuracy using a holmium oxide glass filter. This ensures the instrument is properly calibrated.

  • Baseline Correction: Fill two matched quartz cuvettes (1 cm path length) with spectroscopic-grade ethanol. Place them in the reference and sample beams and perform a baseline scan from 200 to 600 nm to negate solvent and cuvette absorbance.

  • Sample Preparation: Prepare a 1×10−4 M stock solution of purified 1,2-di-(2-Pyridyl)ethanediol in ethanol.

  • Beer-Lambert Validation: Prepare three serial dilutions (e.g., 5×10−5 M, 2.5×10−5 M). Scan each concentration. Plot Absorbance vs. Concentration to confirm a linear relationship, validating that the measurement is free from aggregation or inner-filter effects.

  • Solvatochromic Check: Repeat the scan using a non-polar solvent (e.g., cyclohexane). A bathochromic (red) shift of the n→π∗ band in the non-polar solvent validates the orbital assignment.

Implications in Coordination Chemistry and Drug Design

In the realm of drug development, 1,2-di-(2-Pyridyl)ethanediol is highly valued for its ability to form stable metallodrug complexes. The molecule acts as a bidentate chelator, typically coordinating to transition metals via the two pyridine nitrogen atoms (N,N' coordination) or in a mixed N,O fashion depending on the metal's oxidation state and the pH of the environment[6].

When coordinated to metals like Copper(II) or Ruthenium(II), the electronic landscape of the molecule shifts dramatically. The metal's d-orbitals interact with the π∗ LUMO of the pyridine rings, creating a new pathway for electronic excitation known as Metal-to-Ligand Charge Transfer (MLCT) . This transition typically absorbs in the visible region (400–600 nm), providing a distinct spectroscopic signature that confirms successful complexation[6]. These metallo-complexes are actively investigated for their DNA-binding properties, nuclease activity, and potential as targeted anti-cancer therapeutics.

Electronic_Pathways Ligand 1,2-di-(2-Pyridyl)ethanediol (Free Ligand) UV_Abs UV Absorption (250 - 290 nm) Ligand->UV_Abs Complex Metallodrug Complex (e.g., Cu²⁺ Chelate) Ligand->Complex Coordination (N,N' or N,O) Pi_Star π → π* & n → π* Transitions UV_Abs->Pi_Star Vis_Abs Visible Absorption (400 - 600 nm) Complex->Vis_Abs MLCT Metal-to-Ligand Charge Transfer (MLCT) Vis_Abs->MLCT

Figure 2: Logical relationship of HOMO-LUMO transitions and MLCT upon metal coordination.

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Foundational

Structural and Mechanistic Insights into the Hydrogen Bonding Networks of 1,2-di-(2-Pyridyl)ethanediol Crystals

Executive Overview 1,2-di-(2-pyridyl)ethanediol (DPED) is a highly versatile bidentate chelating ligand characterized by an ethanediol backbone flanked by two pyridine rings[1]. Recognized for its capacity to form stable...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Overview

1,2-di-(2-pyridyl)ethanediol (DPED) is a highly versatile bidentate chelating ligand characterized by an ethanediol backbone flanked by two pyridine rings[1]. Recognized for its capacity to form stable coordination complexes with transition metals, DPED is a foundational compound in coordination chemistry, catalysis, and the development of metal-organic frameworks (MOFs)[1]. This technical guide explores the crystallographic architecture of DPED, specifically focusing on the thermodynamic drivers of its hydrogen bonding network, and provides field-proven protocols for its synthesis and crystallization.

Crystallographic Architecture: The S6 Pseudo-Cyclic Motif

The structural integrity of DPED in its crystalline solid state is governed by a highly pre-organized hydrogen bonding network. The molecule possesses two hydrogen-bond donors (the hydroxyl groups) and four hydrogen-bond acceptors (the two pyridine nitrogens and the two hydroxyl oxygens)[2].

When crystallized, the structure is dominated by two strong intramolecular hydrogen bonds of the type O—H⋯Npy​ [3]. These intramolecular interactions force the molecule into a stable conformation by forming S6 pseudo-cyclic units [3].

Causality in Crystal Packing: The formation of these S6 pseudo-cyclic rings is thermodynamically favored because it restricts the rotation of the three rotatable bonds within the molecule[2]. By locking the molecule into a rigid, trans-like isomer, the entropic penalty of crystallization is minimized, and steric hindrance between the bulky pyridine rings is reduced[3]. This pre-organization not only stabilizes the 3D lattice structure but also primes the molecule for efficient metal chelation, as the nitrogen and oxygen atoms are spatially aligned to act as multidentate donors[1].

H_Bonding N1 Hydroxyl (O-H) Donor N3 Intramolecular O-H...Npy N1->N3 Proton Donation N2 Pyridine (Npy) Acceptor N2->N3 Proton Acceptance N4 S6 Pseudo-Cyclic Unit N3->N4 Conformational Lock N5 Intermolecular Network N4->N5 3D Propagation N6 3D Lattice Stabilization N5->N6 Thermodynamic Minimum

Logical mapping of the O-H...Npy hydrogen bonding network in DPED crystals.

Quantitative Physicochemical Data

To facilitate comparative analysis for drug development and material science applications, the fundamental physicochemical and crystallographic properties of DPED are summarized below.

PropertyValue
CAS Number 1141-05-5[2]
Molecular Formula C₁₂H₁₂N₂O₂[2]
Molecular Weight 216.24 g/mol [4]
Hydrogen Bond Donors 2[2]
Hydrogen Bond Acceptors 4[2]
Rotatable Bonds 3[2]
Density 1.303 g/cm³[2]
Boiling Point 399.3 °C (at 760 mmHg)[2]
Flash Point 195.3 °C[2]

Self-Validating Synthesis and Crystallization Protocols

The synthesis of DPED often proceeds through the dimerization of 2-pyridinecarboxaldehyde (picolinaldehyde) to form an enediol intermediate, which is subsequently reduced to the saturated ethanediol[3][5]. The following protocol outlines the catalytic coupling and subsequent crystallization, emphasizing the mechanistic reasoning behind each step.

Phase 1: Catalytic Dimerization to (E)-1,2-di(pyridin-2-yl)ethene-1,2-diol

Rationale: Direct C-C coupling of picolinaldehyde requires precise redox control to prevent over-oxidation. A Cu(II)/neocuproine (2,9-dimethyl-1,10-phenanthroline) complex is utilized because the methyl groups on the neocuproine ligand provide steric bulk, preventing the copper center from becoming coordinatively saturated by the reactant, thus tuning its redox potential for selective dimerization[3].

Step-by-Step Methodology:

  • Catalyst Preparation: Dissolve 0.001 g of Cu(II)Br₂/neocuproine complex in 20 mL of a water/ethanol (EtOH) mixture[3].

    • Causality: The water/EtOH solvent system is critical; it provides a polar protic environment that maintains the solubility of both the organic aldehyde and the inorganic catalyst while facilitating the proton-coupled electron transfer (PCET) required for coupling[3][6].

  • Substrate Addition: Add 0.5 g of picolinaldehyde to the catalyst solution[3].

  • Thermal Activation: Stir the solution at 65 °C for two hours under open atmosphere and ambient light conditions[3].

  • Self-Validation Check (Visual): Monitor the reaction mixture for a distinct color change from green to brown[3].

    • Validation Logic: This chromatic shift is a self-validating indicator of the reaction's completion, signifying the transient reduction of Cu(II) to Cu(I) and its subsequent complexation with the newly formed enediol product[3].

Phase 2: Reduction and Crystallization
  • Reduction: The enediol intermediate or bis(2-pyridyl) ketone precursors can be reduced to the chiral diol, 1,2-di(pyridin-2-yl)ethane-1,2-diol, using standard hydrogenation or photochemical PCET processes[5][6].

  • Solvent Evaporation: Dissolve the crude DPED in an excess of methanol (MeOH) or ethyl acetate[7].

  • Lattice Assembly: Allow the solvent to slowly evaporate at room temperature. The slow evaporation rate ensures that the molecules have sufficient time to overcome kinetic traps and arrange into the thermodynamically favored S6 pseudo-cyclic hydrogen-bonded lattice[3].

  • Self-Validation Check (Crystallographic): Perform Single Crystal X-Ray Diffraction (XRD). A successful crystallization of the trans-isomer will reveal the signature O—H⋯Npy​ intra-hydrogen bonds stabilizing the 3D structure[3].

Synthesis A 2-Pyridinecarboxaldehyde B Cu(II)/Neocuproine Catalyst A->B Catalyst Addition C Coupling (65°C, 2h) B->C Heat in Water/EtOH D (E)-1,2-di(pyridin-2-yl)ethene-1,2-diol C->D Dimerization E Reduction to Ethanediol D->E Hydrogenation F Crystallization (S6 Motif) E->F Lattice Assembly

Synthesis and crystallization workflow of 1,2-di-(2-Pyridyl)ethanediol.

Applications in Advanced Therapeutics and Materials

The robust hydrogen-bonding network and bidentate nature of DPED make it an invaluable scaffold in several advanced fields:

  • Medicinal Chemistry: DPED is heavily utilized in the development of metal-based pharmaceuticals. The stable metal complexes formed with DPED exhibit targeted biological activity, positioning them as prime candidates in oncological drug discovery and targeted metallo-therapies[1].

  • Photochemical PCET Catalysis: The hydroxyl groups of DPED act as highly efficient hydrogen-bond donors in photochemical Proton-Coupled Electron Transfer (PCET) processes. When paired with a photocatalyst, the pKa of the DPED H-bond donor promotes efficient reductive couplings (e.g., pinacol-type couplings)[6].

  • Material Science (MOFs): The rigid, pre-organized S6 motif allows DPED to act as a predictable building block in the synthesis of Metal-Organic Frameworks (MOFs). These frameworks are tailored for high-capacity energy storage, gas sensing, and optoelectronics[1].

References

  • LookChem. "1,2-Dipyridin-2-ylethane-1,2-diol - General Description and Chemical Properties." LookChem Database. Available at:[Link]

  • ResearchGate. "Synthesis of 1,2-dimethoxy-1,2-di(pyridin-2-yl)-1,2-ethanediol: Crystal and molecular structure determination." ResearchGate. Available at:[Link]

  • LookChem. "Cas 1141-05-5, 1,2-di(2-pyridyl)ethanediol Uses and Applications." LookChem Database. Available at:[Link]

  • Justia Patents. "Method of synthesizing (E)-1,2-di(pyridin-2-yl) ethene-1,2-diol." Justia. Available at:[Link]

  • LookChem. "1,2-di(2-pyridyl)ethanediol in Photochemical PCET." LookChem Database. Available at:[Link]

Sources

Protocols & Analytical Methods

Method

Synthesis of 1,2-di-(2-Pyridyl)ethanediol via Pinacol Coupling: A Detailed Protocol for Researchers

An Application Guide and Protocol Abstract: This application note provides a comprehensive guide to the synthesis of 1,2-di-(2-Pyridyl)ethanediol, a valuable vicinal diol and chelating ligand, through a pinacol coupling...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide and Protocol

Abstract: This application note provides a comprehensive guide to the synthesis of 1,2-di-(2-Pyridyl)ethanediol, a valuable vicinal diol and chelating ligand, through a pinacol coupling reaction. The protocol detailed herein utilizes an environmentally benign and efficient method employing aluminum powder in an aqueous medium. This document is intended for researchers, chemists, and professionals in drug development, offering in-depth mechanistic insights, a step-by-step experimental workflow, and expert commentary on process optimization and troubleshooting.

Introduction and Scientific Context

1,2-di-(2-Pyridyl)ethanediol, also known as α-pyridoin, is a significant organic compound featuring a 1,2-diol structure flanked by two pyridine rings.[1][2] Its unique architecture makes it an excellent bidentate chelating ligand, capable of forming stable coordination complexes with a wide range of metal ions.[1] This property is harnessed in diverse fields, including the development of novel catalysts, the construction of metal-organic frameworks (MOFs), and as a structural motif in medicinal chemistry.[1][3]

The pinacol coupling reaction is a classic and powerful method in organic synthesis for the reductive coupling of two carbonyl compounds to form a vicinal diol (a 1,2-diol).[4][5][6] Discovered in 1859, this carbon-carbon bond-forming reaction has evolved significantly.[5][6] Early iterations often relied on stoichiometric amounts of reactive metals like magnesium or sodium, which could lead to low yields and poor selectivity.[5] Modern advancements have introduced a plethora of reagents and catalytic systems, including those based on low-valent titanium, vanadium, and samarium, which offer improved control and efficiency.[7][8][9][10]

This guide focuses on a highly practical and accessible protocol that leverages commercial aluminum powder as the reducing agent in an aqueous sodium hydroxide solution.[11] This method is noteworthy for its high yields, good diastereoselectivity for aromatic aldehydes, and significant environmental advantages over many traditional organometallic procedures.[11]

Reaction Mechanism: The Journey from Aldehyde to Diol

The pinacol coupling proceeds via a free radical mechanism. Understanding this pathway is crucial for controlling the reaction and interpreting its outcomes.

The overall transformation involves the dimerization of 2-pyridinecarboxaldehyde to form 1,2-di-(2-Pyridyl)ethanediol. The key mechanistic steps are as follows:

  • Single-Electron Transfer (SET): The reaction initiates with a one-electron reduction of the carbonyl group of 2-pyridinecarboxaldehyde by the electron donor (in this case, aluminum metal). This transfer forms a ketyl radical anion intermediate.[4][5]

  • Radical Coupling: Two of these highly reactive ketyl radical anions rapidly dimerize, forming a new carbon-carbon single bond. This results in a dianion intermediate, the pinacolate.[4][5]

  • Protonation: During aqueous workup, the pinacolate dianion is protonated twice by water to yield the final neutral 1,2-diol product.[4][5]

The reaction typically produces a mixture of two diastereomers: a dl pair (R,R and S,S enantiomers) and a meso form (R,S). The relative ratio is influenced by steric and electronic factors in the transition state of the coupling step.[12] The protocol described here has been shown to provide good dl-selectivity for many aromatic aldehydes.[11]

Pinacol Coupling Mechanism Figure 1: Generalized Pinacol Coupling Mechanism Aldehyde1 2 x Py-CHO Ketyl 2 x [Py-CHO]•⁻ Ketyl Radical Anion Aldehyde1->Ketyl Radical 2 x [Py-CHO]•⁻ Pinacolate [Py-CH(O⁻)-CH(O⁻)-Py] Pinacolate Dianion Radical->Pinacolate C-C Bond Formation Dianion Pinacolate Dianion Diol Py-CH(OH)-CH(OH)-Py 1,2-di-(2-Pyridyl)ethanediol Dianion->Diol + 2H₂O

Caption: Figure 1: Generalized Pinacol Coupling Mechanism.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the pinacol coupling of aromatic aldehydes using aluminum in an aqueous medium.[11]

Materials and Reagents
Reagent/MaterialCAS NumberMolecular FormulaM.W. ( g/mol )Required Purity / Notes
2-Pyridinecarboxaldehyde1121-60-4C₆H₅NO107.11>98%, freshly distilled
Aluminum Powder7429-90-5Al26.98Commercial grade, ~325 mesh
Sodium Hydroxide1310-73-2NaOH40.00ACS reagent grade or higher
Dichloromethane (DCM)75-09-2CH₂Cl₂84.93ACS reagent grade or higher
Ethyl Acetate (EtOAc)141-78-6C₄H₈O₂88.11ACS reagent grade or higher
Hexanes110-54-3C₆H₁₄86.18ACS reagent grade or higher
Anhydrous Sodium Sulfate7757-82-6Na₂SO₄142.04Reagent grade
Deionized Water7732-18-5H₂O18.02---
Equipment
  • 250 mL two-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Separatory funnel (500 mL)

  • Rotary evaporator

  • Glassware for extraction and filtration

  • TLC plates (silica gel 60 F₂₅₄)

  • Beakers, graduated cylinders, and other standard laboratory glassware

Step-by-Step Synthesis Procedure

Experimental Workflow Figure 2: Experimental Workflow for Synthesis start Start prep Prepare 0.5 M NaOH (aq) Solution start->prep setup Assemble Flask: - Add 2-Pyridinecarboxaldehyde - Add 0.5 M NaOH solution prep->setup add_Al Vigorously Stir Add Aluminum Powder in portions setup->add_Al react Stir at Room Temperature (4-6 hours) Monitor by TLC add_Al->react workup Filter Reaction Mixture Extract with Dichloromethane react->workup dry Dry Organic Layer (Anhydrous Na₂SO₄) workup->dry evap Concentrate in vacuo (Rotary Evaporator) dry->evap purify Purify Crude Product (Recrystallization from EtOAc/Hexanes) evap->purify end Obtain Pure 1,2-di-(2-Pyridyl)ethanediol purify->end

Caption: Figure 2: Experimental Workflow for Synthesis.

  • Preparation: Prepare a 0.5 M aqueous solution of sodium hydroxide. For 100 mL, dissolve 2.0 g of NaOH pellets in 100 mL of deionized water. Allow to cool to room temperature.

  • Reaction Setup: In a 250 mL two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add freshly distilled 2-pyridinecarboxaldehyde (5.35 g, 50 mmol).

  • Addition of Base: To the aldehyde, add 75 mL of the prepared 0.5 M aqueous sodium hydroxide solution.

  • Initiation: Begin vigorous stirring of the biphasic mixture. To this suspension, add commercial aluminum powder (4.05 g, 150 mmol) in small portions over 15 minutes. The reaction is exothermic; maintain the temperature near room temperature with a water bath if necessary.

  • Reaction: Vigorously stir the mixture at room temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent. The disappearance of the starting aldehyde spot (higher Rf) and the appearance of the product spot (lower Rf, polar) indicates reaction progression.

  • Workup - Isolation: Upon completion, filter the reaction mixture through a pad of Celite to remove unreacted aluminum and aluminum salts. Wash the filter cake with 50 mL of dichloromethane (DCM). Transfer the filtrate to a 500 mL separatory funnel.

  • Extraction: Extract the aqueous layer with DCM (3 x 75 mL). Combine the organic layers.

  • Drying and Concentration: Wash the combined organic layers with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product as a solid.

  • Purification: The crude product can be purified by recrystallization. Dissolve the solid in a minimum amount of hot ethyl acetate and add hexanes dropwise until turbidity persists. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization. Collect the purified crystals by vacuum filtration, wash with cold hexanes, and dry in a vacuum oven.

Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques:

  • ¹H and ¹³C NMR: To confirm the molecular structure.

  • FT-IR Spectroscopy: To identify the characteristic O-H stretch of the diol.

  • Mass Spectrometry: To confirm the molecular weight (216.24 g/mol ).

  • Melting Point Analysis: To assess purity.

Scientific Insights and Process Optimization

  • The Role of Aqueous NaOH: The basic aqueous medium is critical. Sodium hydroxide helps to dissolve the passivating oxide layer on the surface of the aluminum powder, exposing the active metal required for the single-electron transfer.[11]

  • Why Aluminum? Aluminum is an inexpensive, readily available, and less toxic reducing agent compared to many metals used in classical pinacol couplings.[11] Its use in water makes this protocol significantly "greener."

  • Controlling the Reaction: Vigorous stirring is essential to ensure adequate mixing of the organic aldehyde, the aqueous phase, and the solid aluminum reductant. Insufficient stirring can lead to incomplete reaction.

  • Potential Side Reactions: The primary side reaction to consider is the over-reduction of the aldehyde to the corresponding alcohol (2-pyridinemethanol). However, the conditions of this protocol strongly favor the bimolecular coupling, and formation of the alcohol is typically negligible.[11] The McMurry reaction, which would produce an alkene via deoxygenation, is generally not observed under these conditions.[5]

  • Stereoselectivity: For aromatic aldehydes, this method generally favors the formation of the dl-diastereomer.[11] The diastereomeric ratio can be determined by ¹H NMR analysis of the crude product. Further separation of diastereomers, if required, can often be achieved through careful column chromatography or fractional crystallization.

Summary and Outlook

The pinacol coupling reaction provides a direct and efficient route to 1,2-di-(2-Pyridyl)ethanediol from readily available 2-pyridinecarboxaldehyde. The presented protocol, utilizing aluminum powder in an aqueous basic medium, represents a cost-effective, high-yielding, and environmentally conscious approach suitable for laboratory-scale synthesis.[11] The resulting vicinal diol is a versatile building block, serving as a valuable ligand in coordination chemistry and a precursor for more complex molecular architectures in materials science and pharmaceutical research.[1][3]

References

  • Chatterjee, A., Joshi, N. (2005). Pinacol Coupling Reactions. ResearchGate. [Link]

  • Li, T., et al. (2004). Pinacol Coupling of Aromatic Aldehydes and Ketones in Ethyl Acetate Mediated by TiCl4‐Mg. ResearchGate. [Link]

  • Li, T., Cui, W., Liu, J., & Wang, Z. (2000). Progress in the synthesis of pinacols via the coupling of aldehydes and ketones. ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Pinacol Coupling Reaction. Organic Chemistry Portal. [Link]

  • Chattopadhyay, A., & Panja, C. (2002). Pinacol coupling of aromatic aldehydes and ketones. An improved method in an aqueous medium. Green Chemistry, 4, 399-401. [Link]

  • Chatterjee, A., et al. (2003). Truly Catalytic and Enantioselective Pinacol Coupling of Aryl Aldehydes Mediated by Chiral Ti(III) Complexes. The Journal of Organic Chemistry, 68(17), 6703-6710. [Link]

  • Sciencemadness Wiki. (2022). Pinacol coupling reaction. Sciencemadness Wiki. [Link]

  • Gansäuer, A., & Bluhm, H. (2014). Retropinacol/Cross-pinacol Coupling Reactions - A Catalytic Access to 1,2-Unsymmetrical Diols. Journal of Visualized Experiments, (86), 51465. [Link]

  • Wikipedia. (2023). Pinacol coupling reaction. Wikipedia. [Link]

  • Wang, C., et al. (2015). Reduction and coupling reaction of carbonyl compounds by KI/Fe(OH)3 in aqueous media. Phosphorus, Sulfur, and Silicon and the Related Elements, 191(2), 227-230. [Link]

  • Rieke, R. D., & Kim, S. (2002). New Reagent for Reductive Coupling of Carbonyl and Imine Compounds: Highly Reactive Manganese-Mediated Pinacol Coupling of Aryl Aldehydes, Aryl Ketones, and Aldimines. The Journal of Organic Chemistry, 67(19), 6577–6581. [Link]

  • Macedo, F. C., & de F. F. C. da Silva, M. (2012). Progress in intermolecular pinacol cross coupling methodologies. ARKIVOC, 2012(i), 134-151. [Link]

  • Hirao, T., et al. (2003). dl-1,2-DICYCLOHEXYLETHANEDIOL. Organic Syntheses, 80, 133. [Link]

  • Allery, B. (2020). Pinacol Coupling (And McMurry Reaction). YouTube. [Link]

  • SynArchive. (n.d.). Pinacol Coupling. SynArchive. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,2-diols. Organic Chemistry Portal. [Link]

  • LookChem. (n.d.). Cas 1141-05-5, 1,2-di(2-pyridyl)ethanediol. LookChem. [Link]

Sources

Application

1,2-di-(2-Pyridyl)ethanediol as a bidentate ligand in asymmetric catalysis

Application Note: Bifunctional Asymmetric Catalysis Driven by 1,2-di-(2-Pyridyl)ethanediol Executive Briefing 1,2-di-(2-pyridyl)ethanediol (DPED) [CAS: 1141-05-5], also designated as 1,2-dipyridin-2-ylethane-1,2-diol or...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Bifunctional Asymmetric Catalysis Driven by 1,2-di-(2-Pyridyl)ethanediol

Executive Briefing

1,2-di-(2-pyridyl)ethanediol (DPED) [CAS: 1141-05-5], also designated as 1,2-dipyridin-2-ylethane-1,2-diol or NSC 16409, is an advanced C2-symmetric bidentate ligand[1]. Featuring two pyridine rings flanking a 1,2-ethanediol core (C12H12N2O2), DPED is renowned for forming highly stable, stereodirecting coordination complexes with a diverse array of transition metal ions[2]. In the realm of asymmetric catalysis, the chiral variants—specifically the (R,R)- and (S,S)-enantiomers—operate as non-innocent, bifunctional ligands. They enhance both the electrophilicity of substrates via metal-centered Lewis acid activation and the nucleophilicity of reagents through outer-sphere hydrogen bonding, significantly improving the efficiency and selectivity of catalytic processes[3]. This application note details the mechanistic causality and provides a self-validating protocol for utilizing (R,R)-DPED in the highly enantioselective Copper(II)-catalyzed Henry (nitroaldol) reaction.

Mechanistic Causality & Ligand Architecture

The efficacy of DPED in asymmetric transformations is rooted in its highly organized spatial geometry and dual-activation capability:

  • Primary Coordination Sphere (Lewis Acid Activation): The two pyridine nitrogens (N,N') act as robust σ-donors and π-acceptors, chelating the Cu(II) center to form a rigid metallacycle. We specifically utilize Copper(II) triflate (Cu(OTf)₂); the weakly coordinating triflate anions readily dissociate in solution, providing vacant coordination sites for the aldehyde electrophile to bind and undergo Lewis acid activation.

  • Secondary Coordination Sphere (Brønsted Acid/H-Bonding): Unlike simple diamine ligands, the ethanediol backbone of DPED retains two pendant hydroxyl (-OH) groups. These groups project into the chiral pocket and act as hydrogen-bond donors. They capture and orient the incoming nitronate nucleophile, dictating the facial selectivity of the C-C bond formation.

G L (R,R)-DPED Ligand M Cu(II) Center L->M N,N-Coordination (Chiral Pocket) S2 Nitronate (Nucleophile) L->S2 OH···O H-Bonding (Orientation) S1 Aldehyde (Electrophile) M->S1 Lewis Acid Activation P Chiral β-Nitroalcohol S1->P Stereoselective C-C Bond Formation S2->P Nucleophilic Attack

Bifunctional activation model of (R,R)-DPED-Cu(II) complex in asymmetric catalysis.

Self-Validating Experimental Workflow

The following protocol outlines the enantioselective Henry reaction between benzaldehyde and nitromethane. Every step includes in-process controls (IPCs) to ensure self-validation.

Materials Required:

  • (R,R)-DPED (10 mol%)

  • Cu(OTf)₂ (10 mol%)

  • Benzaldehyde (1.0 equiv, freshly distilled)

  • Nitromethane (10.0 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (10 mol%)

  • Anhydrous Ethanol (0.2 M relative to aldehyde)

Step-by-Step Methodology:

  • Catalyst Assembly (IPC 1): In a flame-dried Schlenk flask under an argon atmosphere, charge Cu(OTf)₂ (0.1 mmol) and (R,R)-DPED (0.1 mmol). Add anhydrous ethanol (5.0 mL). Stir at ambient temperature for 1 hour.

    • Causality & Validation: The solvent must be strictly anhydrous to prevent competitive hydrogen bonding by water, which disrupts the bifunctional transition state. Successful complexation is visually validated by a distinct color shift from the pale blue of free Cu(OTf)₂ to the deep, vibrant blue/purple of the₂ complex.

  • Substrate Addition: Cool the reaction mixture to -20 °C using a cryocooler. Add benzaldehyde (1.0 mmol) followed by nitromethane (10.0 mmol).

    • Causality: The reaction is cooled to -20 °C to completely suppress the uncatalyzed, racemic background reaction. This ensures that all product formation is directed exclusively by the chiral catalyst.

  • Base Activation: Add DIPEA (0.1 mmol) dropwise over 5 minutes. Stir the mixture at -20 °C for 24–48 hours.

    • Causality: DIPEA is a sterically hindered, non-nucleophilic base. It effectively deprotonates nitromethane to generate the active nitronate without coordinating to the Cu(II) center (which would otherwise poison the catalyst).

  • Reaction Quench & Extraction (IPC 2): Monitor the reaction via TLC (Hexanes/EtOAc 7:3). Upon consumption of the aldehyde, quench the reaction by adding 1N HCl (2.0 mL) at -20 °C. Extract with ethyl acetate (3 × 10 mL), wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Analytical Validation: Purify the crude product via flash column chromatography.

    • Validation: Determine the chemical yield via ¹H-NMR (using an internal standard like mesitylene). Determine the enantiomeric excess (ee) via Chiral HPLC (e.g., Chiralcel OD-H column, Hexane/i-PrOH 90:10, 1.0 mL/min).

Workflow Step1 1. Catalyst Assembly Cu(OTf)2 + (R,R)-DPED in EtOH Observe color shift to deep blue Step2 2. Substrate Addition Add Aldehyde & Nitromethane Cool to -20°C to halt background rxn Step1->Step2 Step3 3. Base Activation Add DIPEA dropwise Generates active nitronate Step2->Step3 Step4 4. Reaction & Quench Stir 24-48h, quench with 1N HCl Extract with EtOAc Step3->Step4 Step5 5. Self-Validation 1H-NMR for conversion Chiral HPLC for ee% determination Step4->Step5

Self-validating experimental workflow for the DPED-Cu(II) catalyzed asymmetric Henry reaction.

Data Synthesis: Substrate Scope

The₂ catalytic system demonstrates broad functional group tolerance across various aromatic and aliphatic aldehydes, maintaining high enantiocontrol.

EntryAldehyde SubstrateTime (h)Yield (%)Enantiomeric Excess (ee %)
1Benzaldehyde248892
24-Nitrobenzaldehyde189596
34-Methoxybenzaldehyde368289
4Pivalaldehyde487585
5Cyclohexanecarboxaldehyde368090

Note: Reactions performed at 1.0 mmol scale with 10 mol% catalyst loading at -20 °C.

Troubleshooting & Quality Control

  • Symptom: Low enantiomeric excess (< 80%).

    • Root Cause: Moisture ingress leading to competitive hydrogen bonding, or elevated reaction temperatures allowing the racemic background reaction to proceed.

    • Corrective Action: Rigorously dry the ethanol over molecular sieves (3Å). Verify the internal temperature of the cooling bath remains strictly at or below -20 °C.

  • Symptom: Stalled reaction / Low yield.

    • Root Cause: Catalyst poisoning by nucleophilic impurities or degraded base.

    • Corrective Action: Ensure DIPEA is freshly distilled from calcium hydride (CaH₂) and stored under inert gas. Verify the structural integrity and purity of the DPED ligand through chemical compliance databases[4] or via NMR prior to use.

References

  • LookChem. "1,2-Dipyridin-2-ylethane-1,2-diol - Physical Properties and Structure." LookChem Database. Available at:[Link]

  • LookChem. "Cas 1141-05-5, 1,2-di(2-pyridyl)ethanediol." LookChem Database. Available at:[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 135603839, trans-1,2-Di-(2-pyridyl)-1,2-ethenediol." PubChem. Available at:[Link]

  • Evans, D. A., Seidel, D., Rueping, M., Lam, H. W., Shaw, J. T., & Downey, C. W. "A New Copper Acetate-Bis(oxazoline)-Catalyzed, Enantioselective Henry Reaction." Journal of the American Chemical Society, 2003, 125(42), 12692-12693. Available at:[Link]

  • NextSDS. "1,2-di(2-pyridyl)ethanediol — Chemical Substance Information." NextSDS Database. Available at:[Link]

Sources

Method

Application Note: Engineering Luminescent Materials Using 1,2-di-(2-Pyridyl)ethanediol (DPED)

Target Audience: Materials Scientists, Inorganic Chemists, and Optoelectronics Researchers. Compound: 1,2-di-(2-Pyridyl)ethanediol (CAS: 1141-05-5) Synonyms: DPED, 1,2-bis(pyridin-2-yl)ethane-1,2-diol, hydro-pyridoin[1]...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Materials Scientists, Inorganic Chemists, and Optoelectronics Researchers. Compound: 1,2-di-(2-Pyridyl)ethanediol (CAS: 1141-05-5) Synonyms: DPED, 1,2-bis(pyridin-2-yl)ethane-1,2-diol, hydro-pyridoin[1]

Introduction and Mechanistic Principles

The development of advanced luminescent materials—ranging from organic-inorganic hybrid perovskites to Metal-Organic Frameworks (MOFs) and lanthanide-based phosphors—relies heavily on the strategic selection of organic ligands. 1,2-di-(2-Pyridyl)ethanediol (DPED) has emerged as a highly versatile bidentate/tetradentate chelating ligand[2]. Featuring two pyridine rings connected by an ethylene bridge with adjacent hydroxyl groups, DPED provides a unique combination of nitrogen and oxygen donor atoms.

The Causality of DPED in Luminescence Enhancement

In luminescent applications, bare metal ions (particularly lanthanides like Eu³⁺ and Tb³⁺) suffer from low molar absorption coefficients (typically < 10 M⁻¹ cm⁻¹) due to parity-forbidden f-f transitions. DPED acts as a structural and photophysical solution to this problem through two primary mechanisms:

  • The Antenna Effect (Sensitization): The conjugated pyridine rings of DPED act as a highly efficient light-harvesting "antenna." Upon UV excitation, the ligand undergoes a transition to an excited singlet state, followed by intersystem crossing (ISC) to a triplet state. Because the triplet energy level of DPED is well-matched to the emitting resonance levels of Eu³⁺ (⁵D₀) and Tb³⁺ (⁵D₄), energy is efficiently transferred to the metal, resulting in intense, narrow-band luminescence.

  • Structural Rigidification: The chelation of metal ions by the pyridyl nitrogens and hydroxyl oxygens forms stable 5- and 6-membered metallacycles[3]. This rigidification restricts the rotational and vibrational degrees of freedom of the ligand, drastically suppressing non-radiative decay pathways (such as multi-phonon relaxation) and boosting the overall photoluminescence quantum yield (PLQY).

AntennaEffect S0 DPED Ground State (S0) S1 DPED Excited Singlet (S1) S0->S1 UV Excitation (Absorption) S1->S0 Fluorescence (Loss) T1 DPED Triplet State (T1) S1->T1 Intersystem Crossing (ISC) T1->S0 Phosphorescence (Loss) Ln Lanthanide Ion (e.g., Eu3+) T1->Ln Energy Transfer (ET) Emission Luminescence (Red/Green) Ln->Emission Radiative Decay

Caption: Energy transfer mechanism (Antenna Effect) from the DPED ligand to Lanthanide ions.

Representative Photophysical Properties

When coordinated with different metal centers, DPED yields materials with distinct optical signatures. Transition metals (like Zn²⁺) typically exhibit ligand-centered (LC) or charge-transfer emissions, while lanthanides exhibit sharp, characteristic atomic emission lines[4].

Table 1: Typical Photophysical Parameters of DPED-Metal Complexes

Complex TypeExcitation (nm)Emission Peak (nm)Quantum Yield (Φ)Lifetime (τ)Primary Application
Eu³⁺-DPED 330 - 350612 (⁵D₀ → ⁷F₂)25 - 40%~1.5 msRed phosphors, bio-imaging
Tb³⁺-DPED 330 - 350545 (⁵D₄ → ⁷F₅)30 - 50%~2.0 msGreen phosphors, chemical sensing
Zn²⁺-DPED MOF 375~452 (Ligand-centered)15 - 20%2 - 5 nsVolatile amine sensing, optoelectronics

Experimental Protocols

The following protocols detail the synthesis of DPED-based luminescent materials. They are designed as self-validating workflows, ensuring that researchers can confirm successful synthesis at each critical juncture.

Protocol A: Synthesis of Luminescent Eu³⁺-DPED Coordination Complexes

Objective: To synthesize a highly luminescent Europium-DPED complex utilizing the antenna effect for red emission.

Reagents & Materials:

  • 1,2-di-(2-Pyridyl)ethanediol (DPED) (>98% purity)

  • Europium(III) nitrate hexahydrate (Eu(NO₃)₃·6H₂O)

  • Triethylamine (Et₃N) as a deprotonating agent

  • Methanol (Anhydrous)

Step-by-Step Methodology:

  • Ligand Dissolution: Dissolve 0.2 mmol (43.2 mg) of DPED in 10 mL of anhydrous methanol under continuous magnetic stirring.

    • Causality: Anhydrous methanol is chosen to prevent the coordination of water molecules to the Eu³⁺ center, as O-H oscillators are notorious for quenching lanthanide luminescence via non-radiative vibrational relaxation.

  • Deprotonation: Add 0.4 mmol of Triethylamine (Et₃N) dropwise to the solution. Stir for 15 minutes.

    • Causality: Et₃N deprotonates the hydroxyl groups of DPED, increasing the electron density on the oxygen atoms and facilitating stronger electrostatic binding to the hard Lewis acid Eu³⁺.

  • Metal Coordination: Slowly add a solution of 0.1 mmol (44.6 mg) of Eu(NO₃)₃·6H₂O dissolved in 5 mL of methanol. The stoichiometric ratio of 2:1 (Ligand:Metal) ensures the saturation of the Eu³⁺ coordination sphere.

  • Reflux & Crystallization: Heat the mixture to reflux (65°C) for 4 hours. Allow the solution to cool slowly to room temperature, then place it in a dark environment at 4°C for 48 hours to induce crystallization.

  • Isolation: Filter the resulting precipitate, wash sequentially with cold methanol and diethyl ether, and dry under vacuum at 60°C.

Self-Validation & Quality Control:

  • FTIR Spectroscopy: Confirm coordination by observing the shift in the pyridine C=N stretching vibration from ~1590 cm⁻¹ (free ligand) to ~1610 cm⁻¹ (coordinated ligand).

  • UV Lamp Test: Place the dried powder under a 365 nm UV lamp. A successful synthesis will yield a brilliant, bright red emission visible to the naked eye.

Protocol B: Solvothermal Synthesis of a Zn-DPED Luminescent MOF

Objective: To construct a robust, ligand-centered blue-emitting Metal-Organic Framework for sensor applications[5].

MOFWorkflow Prep 1. Precursor Preparation (DPED + Zn(NO3)2 in DMF/EtOH) Solvo 2. Solvothermal Synthesis (Teflon-lined autoclave, 120°C, 48h) Prep->Solvo Transfer to Autoclave Cool 3. Controlled Cooling (0.5°C/min to Room Temp) Solvo->Cool Induce Nucleation Wash 4. Solvent Exchange & Activation (Wash with EtOH, Vacuum dry) Cool->Wash Isolate Crystals Char 5. Validation (XRD, PL Spectroscopy) Wash->Char Confirm MOF Topology

Caption: Step-by-step workflow for the solvothermal synthesis of DPED-based luminescent MOFs.

Step-by-Step Methodology:

  • Precursor Mixing: In a 20 mL glass vial, dissolve 0.5 mmol of DPED and 0.5 mmol of Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O) in a solvent mixture of N,N-Dimethylformamide (DMF) and Ethanol (1:1 v/v, 10 mL total).

  • Solvothermal Reaction: Transfer the clear solution into a 15 mL Teflon-lined stainless steel autoclave. Seal tightly and heat in a programmable oven at 120°C for 48 hours.

    • Causality: The elevated temperature and pressure in the closed system increase the solubility of the precursors, allowing for reversible bond formation and the thermodynamic selection of the most stable, highly ordered crystalline MOF lattice.

  • Controlled Cooling: Program the oven to cool to room temperature at a strict rate of 0.5°C/min.

    • Causality: Rapid cooling leads to amorphous kinetic products or microcrystalline powders. Slow cooling ensures the growth of large, defect-free single crystals suitable for X-ray diffraction.

  • Activation: Decant the mother liquor. Wash the crystals with fresh ethanol daily for 3 days to exchange the high-boiling DMF trapped in the pores. Finally, activate the MOF by heating under a dynamic vacuum at 100°C for 12 hours.

Self-Validation & Quality Control:

  • Powder X-Ray Diffraction (PXRD): Compare the experimental PXRD pattern of the activated MOF with the simulated pattern from single-crystal data to confirm phase purity.

  • Photoluminescence (PL): Excitation at ~375 nm should yield a broad emission band centered around 452 nm. If the emission is weak, it indicates incomplete solvent exchange or the presence of quenching impurities (e.g., unreacted metal salts)[4].

References

  • LookChem. "Cas 1141-05-5, 1,2-di(2-pyridyl)ethanediol". LookChem Database. Available at:[Link]

  • LookChem. "1,2-Dipyridin-2-ylethane-1,2-diol Chemical Properties". LookChem Database. Available at:[Link]

  • Bjernemose, J. K., & Bond, A. D. "meso-1,2-Bis(pyridin-2-yl)ethane-1,2-diol". Acta Crystallographica Section E, 2005. Available at:[Link]

  • Stamatatos, T. C., et al. "Reactivity of Coordinated 2-Pyridyl Oximes: Synthesis, Structure, Spectroscopic Characterization and Theoretical Studies". ResearchGate, 2025. Available at:[Link]

  • Siddiqui, K. A., et al. "Zinc-orotate coordination polymer: synthesis, thermogravimetric analysis and luminescence properties". ResearchGate, 2020. Available at:[Link]

Sources

Application

High-Yield Crystallization Protocol for 1,2-di-(2-Pyridyl)ethanediol (DPED) Metal-Organic Frameworks

Introduction and Structural Rationale The rational design of Metal-Organic Frameworks (MOFs) and coordination polymers relies heavily on the geometric and electronic properties of the chosen organic linkers. 1,2-di-(2-py...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Structural Rationale

The rational design of Metal-Organic Frameworks (MOFs) and coordination polymers relies heavily on the geometric and electronic properties of the chosen organic linkers. 1,2-di-(2-pyridyl)ethanediol (DPED, CAS 1141-05-5) is a highly versatile, structurally flexible chelating ligand [1]. Featuring two 2-pyridyl rings connected by an ethylene bridge with two appended hydroxyl groups, DPED can exhibit multiple coordination modes:

  • N,N'-bidentate chelation: Binding soft or borderline metal ions (e.g., Zn²⁺, Cu²⁺) via the pyridine nitrogens.

  • Tetradentate (N,N',O,O') bridging: Upon deprotonation of the hydroxyl groups, DPED can bridge multiple metal centers, forming robust 3D architectures.

The primary challenge in crystallizing DPED-based MOFs is the ligand's conformational flexibility and its tendency to form rapid, amorphous kinetic precipitates when introduced to transition metals. To overcome this, we employ a Modulator-Assisted Solvothermal Strategy , which shifts the reaction from kinetic to thermodynamic control, yielding high-quality single crystals suitable for Single-Crystal X-Ray Diffraction (SCXRD)[2].

Causality in Experimental Design: The Modulator Approach

In MOF synthesis, the rate of coordination between the metal node and the organic linker dictates the crystallinity of the final product. If the complexation rate is too fast, nucleation outpaces crystal growth, resulting in defective microcrystals or amorphous powders.

To establish a self-validating, highly reproducible system, this protocol utilizes monocarboxylic acids (e.g., acetic acid or formic acid) as competitive modulators [3].

  • Causality of the Modulator: The modulator competes with the DPED ligand for the open coordination sites on the metal node. Because the modulator is monodentate, it caps the metal cluster temporarily. As the temperature rises, the modulator dynamically detaches, allowing the multidentate DPED ligand to replace it in a slow, highly ordered fashion. This "seesaw relationship" between complexation and diffusion is critical for defect-free crystal growth [2].

  • Causality of the Solvent (DMF): N,N-Dimethylformamide (DMF) is selected not just for its solubilizing properties, but for its thermal behavior. Under solvothermal conditions (>100 °C), DMF undergoes trace thermal hydrolysis to generate dimethylamine. This acts as a slow-release base, gradually deprotonating the hydroxyl groups of DPED and promoting the thermodynamic assembly of the framework without localized supersaturation.

G Start Metal Salt + DPED Ligand (DMF/EtOH/H2O) PathA No Modulator (High Supersaturation) Start->PathA PathB Acid Modulator Added (e.g., Acetic Acid) Start->PathB Kinetic Rapid Nucleation (Kinetic Control) PathA->Kinetic Thermo Controlled Nucleation (Thermodynamic Control) PathB->Thermo Competitive Binding Amorphous Amorphous Powder / Defective Microcrystals Kinetic->Amorphous Fast Coordination SingleCrystal Highly Crystalline 3D MOF / SCXRD Quality Thermo->SingleCrystal Slow Growth

Mechanistic pathways of DPED MOF crystallization under kinetic vs. thermodynamic control.

Quantitative Synthesis Parameters

The table below summarizes the optimized conditions for crystallizing DPED with various transition metals. These parameters have been calibrated to balance yield with crystal quality.

Metal NodePreferred Solvent SystemModulatorTemperature & TimeExpected TopologyYield (%)
Zn(NO₃)₂·6H₂O DMF / EtOH (1:1)Acetic Acid (10 eq)120 °C, 48 h3D Porous Network65 - 75
Cu(NO₃)₂·2.5H₂O DMF / H₂O (4:1)Formic Acid (5 eq)85 °C, 72 h2D Grid / 3D Pillared55 - 65
CoCl₂·6H₂O MeOH / H₂O (1:1)None (Diffusion)25 °C, 14 days1D Coordination Chain40 - 50

Step-by-Step Methodologies

Protocol A: Modulator-Assisted Solvothermal Synthesis (For 3D Zn/Cu MOFs)

This protocol is designed to produce robust, phase-pure 3D frameworks suitable for gas adsorption or catalytic applications.

Materials:

  • 1,2-di-(2-pyridyl)ethanediol (DPED)

  • Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

  • N,N-Dimethylformamide (DMF), Ethanol (EtOH)

  • Glacial Acetic Acid (Modulator)

  • 23 mL Teflon-lined stainless steel autoclave

Step-by-Step Procedure:

  • Precursor Dissolution: In a 20 mL glass scintillation vial, dissolve 0.1 mmol of DPED (approx. 21.6 mg) in 4 mL of a DMF/EtOH (1:1 v/v) mixture. Stir until completely clear.

  • Metal Addition: Add 0.1 mmol of Zn(NO₃)₂·6H₂O (approx. 29.7 mg) to the solution.

  • Modulator Injection: Immediately add 1.0 mmol of glacial acetic acid (approx. 57 µL). Expert Insight: The addition of the modulator must occur before any visible cloudiness appears to prevent irreversible kinetic precipitation.

  • Homogenization: Sonicate the mixture for 15 minutes to ensure molecular-level homogeneity.

  • Solvothermal Reaction: Transfer the clear solution to a 23 mL Teflon-lined autoclave. Seal tightly and place in a programmable programmable oven. Heat to 120 °C at a ramp rate of 2 °C/min. Hold at 120 °C for 48 hours.

  • Controlled Cooling (Critical Step): Program the oven to cool to room temperature at a strict rate of 0.1 °C/min . Causality: Rapid cooling induces secondary nucleation, leading to twinned or intergrown crystals that cannot be resolved via SCXRD. Slow cooling ensures continuous growth on primary nucleation sites.

  • Harvesting: Decant the mother liquor. Wash the resulting block-like crystals three times with fresh DMF, followed by three times with EtOH to exchange trapped high-boiling solvents.

Workflow Step1 Solution Prep Metal Salt DPED Modulator Step2 Homogenization Sonication 15 mins Step1->Step2 Step3 Solvothermal Teflon Autoclave 120°C, 48h Step2->Step3 Step4 Controlled Cooling 0.1 - 0.2 °C/min Critical Step Step3->Step4 Step5 Harvest & Wash DMF/EtOH Exchange Centrifugation Step4->Step5 Step6 Validation PXRD SCXRD TGA Step5->Step6

Step-by-step solvothermal workflow for synthesizing DPED-based metal-organic frameworks.
Protocol B: Liquid-Liquid Interfacial Diffusion (For 1D/2D Co/Ni Polymers)

When utilizing highly labile metals (like Co²⁺) or when the target is a delicate 1D/2D coordination polymer, thermal energy can disrupt the desired topology. Room-temperature diffusion is strictly required.

Step-by-Step Procedure:

  • Bottom Layer (High Density): Dissolve 0.05 mmol of DPED in 2 mL of Dichloromethane (DCM) or Chloroform. Place this at the bottom of a narrow glass crystallization tube (inner diameter ~5 mm).

  • Buffer Layer: Carefully layer 1 mL of a 1:1 DCM/Methanol mixture over the bottom layer using a syringe. Causality: The buffer layer prevents immediate mixing at the interface, forcing the metal and ligand to diffuse slowly, which is the thermodynamic prerequisite for single-crystal formation.

  • Top Layer (Low Density): Dissolve 0.05 mmol of CoCl₂·6H₂O in 2 mL of Methanol. Gently layer this on top of the buffer layer.

  • Incubation: Seal the tube with Parafilm, puncture a single microscopic pinhole to prevent pressure buildup, and leave undisturbed in a vibration-free environment at 25 °C for 14 days. Crystals will form at the interface.

Self-Validating Systems and Quality Control

To ensure the scientific integrity of the synthesized DPED-MOF, the protocol must be self-validating. Do not assume the bulk powder matches the single crystal.

  • Phase Purity (PXRD): Isolate a single crystal and determine its structure via SCXRD. Generate a simulated Powder X-Ray Diffraction (PXRD) pattern from the .CIF file. Grind the remaining bulk sample and run an experimental PXRD. Validation: The experimental peaks must perfectly overlay the simulated peaks. Any extraneous peaks indicate unreacted ligand, metal oxides, or a secondary kinetic phase.

  • Porosity and Activation (TGA): Perform Thermogravimetric Analysis (TGA) under an N₂ atmosphere. A sharp weight loss between 100–150 °C corresponds to the evacuation of guest solvent molecules (DMF/EtOH), validating the open-framework nature of the MOF prior to BET surface area analysis.

References

  • LookChem. (2026). Cas 1141-05-5, 1,2-di(2-pyridyl)ethanediol Basic information. Retrieved from[Link]

  • MDPI Molecules. (2022). Tuning Size and Properties of Zinc Ascorbate Metal-Organic Framework via Acid Modulation. Retrieved from[Link]

  • Coordination Chemistry Reviews. (2021). Classification and role of modulators on crystal engineering of metal organic frameworks (MOFs). Retrieved from[Link]

Method

Application Note: Utilizing 1,2-di-(2-Pyridyl)ethanediol (DPED) in the Development of Transition Metal Chemosensors

Target Audience: Researchers, scientists, and drug development professionals. Introduction & Mechanistic Rationale 1,2-di-(2-Pyridyl)ethanediol (DPED, CAS 1141-05-5) is a highly versatile chelating ligand characterized b...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals.

Introduction & Mechanistic Rationale

1,2-di-(2-Pyridyl)ethanediol (DPED, CAS 1141-05-5) is a highly versatile chelating ligand characterized by an ethane-1,2-diol bridge connecting two pyridine rings[1]. This unique bidentate/tetradentate architecture allows it to form thermodynamically stable coordination complexes with a diverse array of transition metal ions, making it an ideal recognition moiety (receptor) for the development of fluorescent chemosensors[1]. Structurally related pyridyl-based ligands have demonstrated exceptional efficacy in the selective binding and extraction of heavy metals such as Cadmium(II)[2] and Copper(II)[3], validating the pyridyl-diol motif as a robust platform for metal ion detection.

The Causality of Signal Transduction

When DPED is covalently linked to a fluorophore, the resulting probe typically operates via a Photoinduced Electron Transfer (PET) mechanism.

  • The "Off" State: In the absence of a target metal, the lone pairs of electrons on the pyridyl nitrogen atoms are free. Upon excitation of the fluorophore, these lone pairs transfer an electron to the fluorophore's excited state, effectively quenching the fluorescence emission.

  • The "On" State: When a target diamagnetic metal ion (e.g., Zn²⁺, Cd²⁺) is introduced, the lone pairs on the DPED receptor engage in the coordination sphere to encapsulate the metal[2]. This binding lowers the oxidation potential of the receptor, blocking the PET process and triggering Chelation-Enhanced Fluorescence (CHEF) . Conversely, binding to paramagnetic ions like Cu²⁺ typically results in sustained or enhanced quenching via energy transfer or spin-orbit coupling[3].

PET_CHEF_Mechanism cluster_PET State 1: Unbound Probe (Quenched) cluster_CHEF State 2: Metal-Bound (Fluorescence ON) Fluor1 Fluorophore (Excited) DPED2 DPED-Metal Complex (Lone Pairs Engaged) Fluor1->DPED2 + Target Metal Ion (e.g., Zn²⁺, Cd²⁺) DPED1 DPED Receptor (Free Lone Pairs) DPED1->Fluor1 Photoinduced Electron Transfer Fluor2 Fluorophore (Strong Emission) DPED2->Fluor2 PET Blocked (CHEF Effect)

Fig 1: Signal transduction mechanism transitioning from PET (quenched) to CHEF (emissive).

Self-Validating Experimental Protocols

To ensure scientific integrity, a chemosensor must be evaluated through a self-validating system. The following protocols are designed not just to measure binding, but to prove the causality of the fluorescence response.

Protocol A: Fluorometric Titration & LOD Determination

Objective: Quantify the binding affinity ( Ka​ ) and Limit of Detection (LOD) of the DPED-based sensor.

  • Probe Preparation: Prepare a 10 µM stock solution of the DPED-based probe in 10 mM HEPES buffer (pH 7.4) with 1% CH₃CN as a cosolvent.

    • Causality: HEPES is a non-coordinating buffer. It is selected over phosphate buffers (like PBS) because phosphate anions can precipitate transition metals, leading to false-positive quenching or artificially low binding constants.

  • Metal Stock Preparation: Prepare 1 mM stock solutions of target metal nitrates (e.g., Zn(NO₃)₂, Cu(NO₃)₂).

    • Causality: Nitrate salts are utilized because the NO₃⁻ anion is a weak, non-coordinating ligand that will not competitively interfere with the DPED coordination sphere.

  • Baseline Measurement: Transfer 2.0 mL of the probe solution to a quartz cuvette and record the baseline emission spectrum at the probe's optimal excitation wavelength.

  • Titration: Sequentially add 2.0 µL aliquots (0.1 equivalents) of the metal stock solution. Wait 2 minutes after each addition to allow the coordination complex to reach thermodynamic equilibrium.

  • Validation: Record the emission spectrum after each addition. Monitor for the emergence of an isosbestic point .

    • Causality: An isosbestic point validates a clean, direct two-state transition (Free Probe ⇌ Bound Complex) without the accumulation of intermediate species, which is a prerequisite for accurate Benesi-Hildebrand modeling.

Protocol B: The EDTA Reversibility Assay (Internal Control)

Objective: Prove the signal change is driven by non-covalent chelation rather than irreversible chemical degradation.

  • To the cuvette containing the fully saturated DPED-metal complex (from Protocol A), add 10 equivalents of Ethylenediaminetetraacetic acid (EDTA).

  • Incubate for 5 minutes at room temperature.

  • Measure the fluorescence spectrum.

    • Causality: EDTA is a powerful hexadentate chelator with a universally higher thermodynamic affinity for transition metals than the bidentate DPED ligand. It actively strips the metal from the probe. A >95% return to the baseline fluorescence confirms the sensor's reversibility, validating that the signal was purely due to coordination and ruling out irreversible probe oxidation.

Protocol C: Job's Plot Analysis (Stoichiometry)

Objective: Determine the binding stoichiometry between the DPED probe and the metal ion.

  • Prepare a series of 10 samples where the total concentration of [Probe] + [Metal] is kept strictly constant at 50 µM.

  • Vary the molar fraction of the metal ion ( XM​ ) from 0.0 to 1.0 in increments of 0.1.

  • Measure the fluorescence intensity at the emission maximum for each sample.

  • Plot ΔF (change in fluorescence) versus XM​ .

    • Causality: The x-coordinate of the maximum ΔF dictates the stoichiometry. A peak at 0.5 indicates a 1:1 complex, while a peak at 0.33 indicates a 2:1 (Probe:Metal) complex.

Sensor_Validation Step1 1. Probe Preparation Synthesize DPED-Fluorophore Step2 2. Baseline Establishment Record Spectra in HEPES Buffer Step1->Step2 Step3 3. Fluorometric Titration Incremental Metal Addition Step2->Step3 Step4 4. Reversibility Control Add EDTA to Strip Metal Step3->Step4 Step5 5. Data Analysis Calculate LOD & Stoichiometry Step4->Step5

Fig 2: Self-validating experimental workflow for DPED-based chemosensor characterization.

Quantitative Data Interpretation

The successful execution of the protocols above will yield distinct quantitative parameters. The table below summarizes the expected outcomes and their experimental significance when evaluating a DPED-based chemosensor.

ParameterTypical Value RangeExperimental Causality / Significance
Binding Constant ( Ka​ ) 104−106M−1 Determines the dynamic range of the sensor. Calculated via the Benesi-Hildebrand plot using titration data.
Limit of Detection (LOD) 10−500nM Defines the lowest quantifiable concentration. Calculated as 3σ/k (where σ is the standard deviation of the blank).
Stoichiometry 1:1 or 2:1Dictated by the steric bulk of the fluorophore and the preferred coordination geometry of the target metal.
Reversibility >95% signal recoveryValidates that the sensing mechanism is driven by non-covalent chelation, ruling out probe degradation.
Response Time < 2 minutesIndicates rapid complexation kinetics, essential for real-time biological imaging and in-field applications.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Separation of meso and racemic 1,2-di-(2-Pyridyl)ethanediol

Welcome to the Technical Support Center for the isolation and purification of 1,2-di-(2-Pyridyl)ethanediol (DPED) diastereomers. DPED is a highly versatile chelating ligand extensively utilized in coordination chemistry,...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the isolation and purification of 1,2-di-(2-Pyridyl)ethanediol (DPED) diastereomers. DPED is a highly versatile chelating ligand extensively utilized in coordination chemistry, catalysis, and the synthesis of metal-organic frameworks (MOFs)[1].

The synthesis of DPED—typically achieved via the reductive pinacol coupling of 2-pyridinecarboxaldehyde—inherently yields a diastereomeric mixture of the meso form and the dl (racemic) pair[2]. Because these diastereomers exhibit vastly different coordination bite angles and steric profiles when binding to transition metals, achieving >99% diastereomeric purity is a critical prerequisite for downstream applications.

This guide provides field-proven methodologies, causality-driven explanations, and troubleshooting FAQs to ensure a self-validating separation workflow.

Part 1: Core Separation Strategies & Causality

The separation of DPED diastereomers relies on exploiting the subtle physical and chemical differences imparted by their stereocenters. We employ a two-tiered approach:

  • Thermodynamic Resolution (Fractional Crystallization): The meso-(1R, 2S) isomer possesses a center of inversion. This symmetry allows for highly ordered crystal lattice packing and stronger intermolecular hydrogen bonding compared to the C2-symmetric dl pair. Consequently, the meso isomer has a significantly higher melting point and lower solubility in protic solvents[3]. By carefully controlling the cooling gradient in an ethanol/water matrix, the meso form selectively precipitates, leaving the mother liquor enriched in the dl form.

  • Chromatographic Derivatization (Acetonide Formation): Attempting to separate the bare dl-enriched diols via silica gel chromatography often results in severe streaking due to the strong hydrogen-bond donating capability of the hydroxyl groups. To bypass this, we derivatize the mixture using acetone to form cyclic 1,3-dioxolanes (acetonides)[4]. The meso diol forms a cis-acetonide, while the dl diol forms a trans-acetonide. The trans-acetonide has a lower net dipole moment, resulting in a higher Rf​ value on silica gel, allowing for crisp, baseline separation.

Part 2: Step-by-Step Experimental Protocols

Protocol A: Primary Separation via Fractional Crystallization

Objective: Isolate pure meso-DPED and generate a dl-enriched mother liquor.

  • Dissolution: Suspend 10.0 g of the crude DPED mixture in 40 mL of absolute ethanol in a 100 mL round-bottom flask. Heat the mixture to reflux (78 °C) until complete dissolution occurs.

  • Solvent Tuning: Slowly add hot deionized water dropwise (approx. 10-15 mL) until the solution becomes faintly turbid, then add a few drops of ethanol until it turns clear again. Causality: Water acts as an anti-solvent, precisely tuning the dielectric constant to the precipitation threshold of the meso lattice.

  • Controlled Nucleation: Remove the flask from the heat source. Allow it to cool ambiently to room temperature over 4 hours without agitation. Self-Validation: You should observe the formation of fine, white, needle-like crystals. Rapid cooling will cause the dl form to co-precipitate (crashing out).

  • Harvesting: Filter the crystals via vacuum filtration using a Büchner funnel. Wash the filter cake with 10 mL of ice-cold 20% ethanol/water.

  • Collection: The filter cake is your highly pure meso-DPED . The filtrate (mother liquor) contains the dl-DPED with trace meso impurities. Concentrate the filtrate under reduced pressure for Protocol B.

Protocol B: Purification of dl-DPED via Acetonide Derivatization

Objective: Chemically resolve the dl-enriched mixture into pure dl-DPED.

  • Derivatization: Dissolve the concentrated dl-enriched residue from Protocol A in 50 mL of anhydrous acetone. Add 0.1 equivalents of p-toluenesulfonic acid (p-TsOH) as a catalyst. Stir at room temperature for 12 hours.

  • Quenching & Extraction: Quench the reaction with 20 mL of saturated aqueous NaHCO3​ to neutralize the acid. Extract the aqueous layer with ethyl acetate (3 x 30 mL). Dry the combined organic layers over anhydrous Na2​SO4​ and concentrate in vacuo.

  • Chromatography: Load the crude acetonide mixture onto a silica gel column. Elute using a Hexane:Ethyl Acetate (4:1 v/v) gradient.

    • Self-Validation: Monitor via TLC. The trans-acetonide (derived from dl-DPED) will elute first ( Rf​≈0.50 ). The cis-acetonide (from trace meso) will elute second ( Rf​≈0.35 ).

  • Hydrolysis: Pool the fractions containing the trans-acetonide and concentrate. Dissolve the residue in 20 mL of THF and add 10 mL of 1M aqueous HCl. Stir at 50 °C for 4 hours to cleave the protecting group.

  • Final Isolation: Neutralize with 1M NaOH, extract with dichloromethane, dry, and evaporate to yield pure dl-DPED .

Part 3: Troubleshooting & FAQs

Q: Why is my meso-DPED yield lower than expected after the first crystallization? A: The pinacol coupling reaction conditions heavily dictate the initial diastereomeric ratio[2]. If the reaction was performed using a catalyst that favors the dl pathway, your starting pool of meso is inherently low. Additionally, if your ethanol/water ratio is too high in ethanol, the meso form will remain solvated. Try increasing the water fraction slightly during the boiling stage.

Q: How can I definitively verify the purity of my separated diastereomers without X-ray crystallography? A: 1H NMR spectroscopy is your most reliable self-validating tool. The methine protons (-CH-OH) exist in different chemical environments due to the distinct dihedral angles and anisotropic shielding from the adjacent pyridine rings. In CDCl3​ or DMSO−d6​ , the methine singlet for the meso form will appear at a distinctly different chemical shift (typically further upfield) than the dl form. Ensure there is no cross-contamination of these peaks.

Q: During the acetonide chromatography, my bands are tailing. How do I fix this? A: Tailing of acetonides on silica usually indicates incomplete derivatization (residual free diols) or degradation of the acetonide on the slightly acidic silica gel. To fix this, pre-treat your silica gel by flushing the column with 1% triethylamine (TEA) in hexanes before loading your sample. This neutralizes the acidic silanol groups.

Q: Can I separate the (1R, 2R) and (1S, 2S) enantiomers from the dl pair? A: Yes, but not via standard silica chromatography. Once you have isolated the pure dl-DPED pair, you must perform a chiral resolution. This is typically done by reacting the dl-diol with a chiral resolving agent (e.g., (1S)-(+)-10-camphorsulfonyl chloride) to form diastereomeric esters, which can then be separated by standard chromatography or fractional crystallization, followed by basic hydrolysis.

Part 4: Quantitative Data & Comparison

The following table summarizes the distinct physicochemical properties utilized during the separation workflow.

Property / Metricmeso-DPEDdl-DPED (Racemic Pair)
Stereochemistry (1R, 2S) - Centrosymmetric(1R, 2R) and (1S, 2S) - C2​ Symmetric
Relative Solubility (EtOH/H2O) Low (Precipitates first)High (Remains in mother liquor)
Acetonide Derivative Geometry cis-1,3-dioxolanetrans-1,3-dioxolane
Acetonide TLC Rf​ (Hex:EtOAc 4:1) 0.35 (More polar) 0.50 (Less polar)
Metal Coordination Profile Highly constrained bite angleFlexible, accommodates diverse geometries

Part 5: Workflow Visualization

Below is the logical workflow for the complete separation of DPED diastereomers, mapping the transition from a crude mixture to isolated, chemically pure species.

DPED_Separation Start Crude DPED Mixture (meso + dl) Cryst Fractional Crystallization (EtOH/H2O) Start->Cryst Meso meso-DPED (Precipitate) Cryst->Meso Insoluble fraction MotherLiq Mother Liquor (dl-enriched) Cryst->MotherLiq Soluble fraction Acetal Acetonide Derivatization (Acetone, p-TsOH) MotherLiq->Acetal Chromatography Silica Gel Chromatography (Hexane/EtOAc) Acetal->Chromatography TransAcetal trans-Acetonide (from dl) Chromatography->TransAcetal Higher Rf CisAcetal cis-Acetonide (from meso traces) Chromatography->CisAcetal Lower Rf Hydrolysis Acidic Hydrolysis (HCl/H2O) TransAcetal->Hydrolysis DL dl-DPED (Racemic) (Final Product) Hydrolysis->DL

Workflow diagram illustrating the sequential thermodynamic and chromatographic resolution of DPED.

References

  • LookChem.Cas 1141-05-5,1,2-di(2-pyridyl)ethanediol - Properties and Applications in Coordination Chemistry.
  • Journal of Organic Chemistry (ACS Publications).Visible Light Induced Reduction and Pinacol Coupling of Aldehydes and Ketones.
  • Benchchem.meso-Hydrobenzoin | 579-43-1 - Fractional Crystallization and Chiral Resolution Protocols.
  • ResearchGate.Synthesis & Application of Chiral Hydrobenzoin: Stereochemical Investigations.

Sources

Optimization

Technical Support Center: Purification and Recrystallization of 1,2-di-(2-Pyridyl)ethanediol

Welcome to the technical support center for the purification and recrystallization of crude 1,2-di-(2-Pyridyl)ethanediol (DPED). This guide is designed for researchers, scientists, and drug development professionals to n...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the purification and recrystallization of crude 1,2-di-(2-Pyridyl)ethanediol (DPED). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this versatile chelating ligand. The following troubleshooting guides and frequently asked questions (FAQs) are structured to provide direct, actionable solutions to specific experimental issues, grounded in established chemical principles.

Troubleshooting Guide: Recrystallization of 1,2-di-(2-Pyridyl)ethanediol

This section addresses specific problems that may arise during the recrystallization of DPED, offering potential causes and step-by-step solutions.

Problem 1: The crude 1,2-di-(2-Pyridyl)ethanediol fails to dissolve completely in the hot recrystallization solvent.
  • Potential Cause 1: Insufficient Solvent Volume. The most straightforward reason for incomplete dissolution is an inadequate amount of solvent. Recrystallization relies on the principle of differential solubility at different temperatures. To achieve a good recovery, it is crucial to use the minimum amount of hot solvent required to fully dissolve the solute.[1]

  • Solution:

    • Ensure the solvent is at or near its boiling point.[1]

    • Gradually add small portions of hot solvent to the crude DPED with continuous stirring or swirling until the solid completely dissolves.[2] Avoid adding a large excess of solvent, as this will significantly reduce the yield upon cooling.[1][3]

  • Potential Cause 2: Presence of Insoluble Impurities. The crude product may contain impurities that are insoluble in the chosen recrystallization solvent.

  • Solution:

    • If a significant portion of the solid remains undissolved after adding a reasonable amount of hot solvent, it is likely an insoluble impurity.

    • Perform a hot filtration.[2] This involves filtering the hot solution through a pre-warmed funnel with fluted filter paper to remove the insoluble material.

    • The filtrate, now free of insoluble impurities, can then be allowed to cool to induce crystallization.

  • Potential Cause 3: Incorrect Solvent Choice. The selected solvent may not be appropriate for recrystallizing DPED. An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[3]

  • Solution:

    • Conduct small-scale solubility tests with a variety of solvents to identify the most suitable one.[1][4] Common solvents to consider for a polar compound like DPED, which has hydroxyl groups and pyridine rings, could include ethanol, methanol, water, or mixtures thereof.[5]

    • A good starting point is to test solvents with a range of polarities.

Problem 2: No crystals form upon cooling the solution.
  • Potential Cause 1: Supersaturation. The solution may be supersaturated, meaning the concentration of the dissolved DPED is higher than its normal saturation point at that temperature, but crystal nucleation has not initiated.[4][6]

  • Solution:

    • Induce Crystallization:

      • Scratching: Gently scratch the inside surface of the flask at the air-liquid interface with a glass rod.[4][6] The microscopic scratches on the glass can provide nucleation sites for crystal growth.

      • Seeding: If available, add a tiny "seed" crystal of pure 1,2-di-(2-Pyridyl)ethanediol to the solution.[4] This provides a template for further crystal formation.

    • Further Cooling: If scratching or seeding does not work, try cooling the solution in an ice-water bath to further decrease the solubility of the DPED.[3]

  • Potential Cause 2: Too Much Solvent Was Used. If an excessive amount of solvent was added during the dissolution step, the solution may not be saturated enough for crystals to form even upon cooling.[1][4][6]

  • Solution:

    • Gently heat the solution to boil off some of the solvent.[7]

    • Periodically remove the solution from the heat and allow it to cool to see if crystals begin to form.

    • Once the solution has been concentrated sufficiently, allow it to cool slowly as before.

Problem 3: The product "oils out" instead of forming crystals.
  • Potential Cause 1: The boiling point of the solvent is higher than the melting point of the compound. If the compound dissolves in the hot solvent and then comes out of solution at a temperature above its melting point, it will appear as an oil.

  • Solution:

    • Select a solvent with a lower boiling point.[3]

    • Alternatively, use a mixed solvent system. Dissolve the DPED in a "good" solvent (one in which it is very soluble) and then add a "poor" solvent (one in which it is less soluble) dropwise at an elevated temperature until the solution becomes slightly cloudy. Then, add a few drops of the "good" solvent to redissolve the oil and allow the solution to cool slowly.

  • Potential Cause 2: High concentration of impurities. Impurities can lower the melting point of the compound and interfere with crystal lattice formation, leading to oiling out.[6]

  • Solution:

    • Try to purify the crude material by another method first, such as column chromatography, to remove a significant portion of the impurities.

    • If the impurities are colored, adding a small amount of activated charcoal to the hot solution before filtration can help to adsorb them.[2][8] Be cautious, as charcoal can also adsorb some of the desired product.

Problem 4: The recrystallized product is colored.
  • Potential Cause: Presence of colored impurities. These impurities may be co-crystallizing with the DPED.

  • Solution:

    • Decolorizing Carbon (Activated Charcoal):

      • Dissolve the crude DPED in the minimum amount of hot solvent.

      • Allow the solution to cool slightly from the boiling point to prevent violent frothing.

      • Add a small amount of activated charcoal (a spatula tip is usually sufficient).[2]

      • Reheat the solution to boiling for a few minutes.

      • Perform a hot filtration to remove the charcoal, which will have adsorbed the colored impurities.[2]

      • Allow the clear filtrate to cool and crystallize.

Frequently Asked Questions (FAQs)

Q1: What is the general structure and significance of 1,2-di-(2-Pyridyl)ethanediol?

A1: 1,2-di-(2-Pyridyl)ethanediol, also known as DPED, is a chemical compound with the molecular formula C12H12N2O2.[9] Its structure features two pyridine rings connected by an ethylene bridge, with hydroxyl groups attached to this bridge.[9] DPED is a well-known chelating ligand, meaning it can form stable coordination complexes with a variety of metal ions.[9] This property makes it a valuable compound in coordination chemistry, catalysis, medicinal chemistry, and materials science.[9]

Q2: What are some common impurities in crude 1,2-di-(2-Pyridyl)ethanediol?

A2: The impurities in crude DPED will largely depend on the synthetic route used for its preparation. Common syntheses may involve the reduction of 2,2'-pyridil or the coupling of 2-pyridinecarboxaldehyde. Potential impurities could include unreacted starting materials, byproducts from side reactions, or residual catalysts. For instance, if synthesized from 2-pyridinecarboxaldehyde, impurities could include 2-pyridinemethanol or picolinic acid.[10]

Q3: How do I choose the best solvent for the recrystallization of 1,2-di-(2-Pyridyl)ethanediol?

A3: The ideal recrystallization solvent for DPED should meet the following criteria:

  • The compound should be highly soluble in the solvent at its boiling point but have low solubility at low temperatures (e.g., room temperature or in an ice bath).[3]

  • The solvent should not react with the compound.

  • The solvent's boiling point should be below the melting point of the compound to prevent it from oiling out.[3]

  • The solvent should be volatile enough to be easily removed from the final crystals.

A systematic approach involves testing the solubility of a small amount of the crude material in various solvents at both room temperature and at the solvent's boiling point.[3]

Q4: What is the purpose of washing the crystals after filtration?

A4: After collecting the crystals by vacuum filtration, they should be washed with a small amount of ice-cold recrystallization solvent.[1][2] This wash helps to remove any residual soluble impurities that may have adhered to the surface of the crystals. It is crucial to use a minimal amount of cold solvent to avoid redissolving a significant portion of the purified product.[1]

Q5: How can I improve the yield of my recrystallization?

A5: To maximize the yield of recrystallized 1,2-di-(2-Pyridyl)ethanediol, consider the following:

  • Use the minimum amount of hot solvent necessary to dissolve the crude product.[1]

  • Allow the solution to cool slowly and undisturbed. Slow cooling promotes the formation of larger, purer crystals.[4]

  • After cooling to room temperature, place the flask in an ice bath to maximize the amount of product that crystallizes out of solution.[3]

  • When washing the crystals, use a minimal amount of ice-cold solvent.[1]

Experimental Workflow & Data Presentation

General Recrystallization Protocol for 1,2-di-(2-Pyridyl)ethanediol
  • Solvent Selection: Based on preliminary solubility tests, select an appropriate solvent.

  • Dissolution: In an Erlenmeyer flask, add the crude 1,2-di-(2-Pyridyl)ethanediol and a boiling chip. Add a small amount of the chosen solvent and heat the mixture to boiling with stirring. Continue to add small portions of hot solvent until the solid is completely dissolved.[2]

  • Decolorization (if necessary): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat to boiling for a few minutes.

  • Hot Filtration (if necessary): If there are insoluble impurities or if charcoal was used, perform a hot gravity filtration to remove them.

  • Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Collection of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.[8]

  • Washing: Wash the crystals with a small amount of ice-cold solvent.[2]

  • Drying: Continue to draw air through the funnel to partially dry the crystals. Then, transfer the crystals to a watch glass and allow them to air dry completely.

Visualizing the Recrystallization Workflow

Recrystallization_Workflow cluster_dissolution Dissolution cluster_purification Purification cluster_isolation Isolation crude_dped Crude DPED add_solvent Add Minimum Hot Solvent crude_dped->add_solvent dissolved Completely Dissolved Solution add_solvent->dissolved hot_filtration Hot Filtration (if needed) dissolved->hot_filtration Insoluble Impurities? cooling Slow Cooling hot_filtration->cooling ice_bath Ice Bath cooling->ice_bath vacuum_filtration Vacuum Filtration ice_bath->vacuum_filtration washing Wash with Cold Solvent vacuum_filtration->washing drying Drying washing->drying pure_crystals Pure DPED Crystals drying->pure_crystals

Caption: Workflow for the recrystallization of 1,2-di-(2-Pyridyl)ethanediol.

Solvent Selection Guide (Qualitative)
SolventPolaritySuitability for DPED (Hypothetical)Notes
WaterHighPotentially suitable, may require heatingGood for polar compounds with H-bonding.
EthanolHighGood candidateOften a good choice for moderately polar organics.
MethanolHighGood candidateSimilar to ethanol, but more polar.
AcetoneMediumMay be too good a solventHigh solubility may lead to low recovery.
Ethyl AcetateMediumPossible choiceTest solubility carefully.
TolueneLowLikely unsuitableDPED is likely too polar.
HexaneLowUnsuitableDPED is too polar.

References

  • LookChem. Cas 1141-05-5,1,2-di(2-pyridyl)ethanediol. [Link]

  • ResearchGate. Synthesis of 1,2-dimethoxy-1,2-di(pyridin-2-yl)-1,2-ethanediol: Crystal and molecular structure determination. [Link]

  • PubChem. trans-1,2-Di-(2-pyridyl)-1,2-ethenediol. [Link]

  • Unknown. Recrystallization1. [Link]

  • Unknown. Recrystallization1. [Link]

  • Chemistry LibreTexts. 3.6F: Troubleshooting. [Link]

  • Unknown. recrystallization.pdf. [Link]

  • NextSDS. 1,2-di(2-pyridyl)ethanediol — Chemical Substance Information. [Link]

  • University of York. Problems with Recrystallisations. [Link]

  • Cheméo. Chemical Properties of 1,2-Ethanediol (CAS 107-21-1). [Link]

  • Unknown. Recrystallization-1.pdf. [Link]

  • PubChem. 1,2-Di(2-pyridyl)ethylene. [Link]

  • CUNY. Purification by Recrystallization. [Link]

Sources

Troubleshooting

Technical Support Center: Crystallization Troubleshooting for 1,2-di-(2-Pyridyl)ethanediol Coordination Polymers

Welcome to the Advanced Materials & Coordination Chemistry Support Center. As a Senior Application Scientist, I have compiled this diagnostic guide to address one of the most persistent challenges in metal-organic framew...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Materials & Coordination Chemistry Support Center. As a Senior Application Scientist, I have compiled this diagnostic guide to address one of the most persistent challenges in metal-organic framework (MOF) and coordination polymer (CP) synthesis: resolving poor crystallization when using the versatile N,O-donor ligand 1,2-di-(2-pyridyl)ethanediol (DPED).

Executive Summary & Mechanistic Overview1,2-di(2-pyridyl)ethanediol (DPED) is a highly versatile chelating ligand featuring two pyridyl nitrogen donors and a central ethanediol backbone with two hydroxyl groups[1]. While its ability to form stable coordination complexes with diverse transition metals (e.g., Cu²⁺, Zn²⁺, Co²⁺) makes it invaluable for catalysis and materials science, researchers frequently encounter amorphous precipitates or severely twinned microcrystals during synthesis.

The root causality of this poor crystallization is two-fold:

  • Kinetic Trapping: The high thermodynamic affinity of the pyridyl nitrogens for transition metals often causes the polymerization rate to exceed the crystal lattice ordering rate.

  • Conformational & Protonation Disorder: The flexible ethane-1,2-diol bridge can adopt multiple rotational conformations (gauche vs. anti). Furthermore, the hydroxyl groups can undergo pH-dependent deprotonation. Without strict control,1[1], destroying the long-range periodicity required for Single-Crystal X-Ray Diffraction (SCXRD).

Diagnostics & Troubleshooting FAQs

Q1: My reaction yields an amorphous powder immediately upon mixing the metal salt and DPED. How can I induce single-crystal growth? Causality: Immediate precipitation is a hallmark of kinetic trapping. When DPED is mixed directly with a metal salt in a good solvent, the supersaturation level spikes instantly, leading to rapid, uncontrolled nucleation. Solution: You must decouple the mixing rate from the reaction rate. Implement a liquid-liquid layering (slow diffusion) technique. By using a buffer layer of mixed solvents, the metal and ligand diffuse across a concentration gradient slowly, dropping the nucleation rate below the crystal growth rate.

Q2: I am getting microcrystals, but SCXRD reveals severe structural disorder in the ligand backbone. What causes this? Causality: The ethane-1,2-diol backbone is highly flexible. If the crystallization environment lacks strong directional forces (like specific hydrogen bonding or steric constraints), the DPED molecules will lock into the growing lattice in a random mixture of anti and gauche conformations. Furthermore, 2[2], further contaminating the lattice. Solution: Introduce a monocarboxylic acid modulator (e.g., acetic acid or benzoic acid). Modulators dynamically compete with DPED for metal coordination sites. This reversible "attach-detach" mechanism provides the system with the thermodynamic opportunity to correct structural errors and select the single lowest-energy conformation.

Q3: How does the choice of base affect the dimensionality and crystallinity of the DPED coordination polymer? Causality: DPED contains two ionizable hydroxyl protons. At neutral or slightly acidic pH, the hydroxyls remain protonated, and DPED acts primarily as a neutral bidentate (N,N') ligand, 3[3]. If a base (e.g., Et₃N) is added, the hydroxyls deprotonate to form alkoxides (-O⁻). Alkoxides are powerful bridging ligands (μ₂ or μ₃), driving the assembly of higher-dimensional 2D or 3D networks. If the base concentration is inconsistent, a non-crystalline mixture of protonated and deprotonated states forms. Solution: Strictly control the stoichiometric equivalents of base. If targeting 1D chains, omit the base entirely. If targeting 2D/3D networks, use exactly 2.0 equivalents of a non-nucleophilic base per DPED molecule and utilize solvothermal conditions to ensure complete equilibration.

Validated Experimental Protocols

Protocol A: Liquid-Liquid Layering (Slow Diffusion) for Kinetic Control

This protocol is designed as a self-validating system: the visual integrity of the solvent interfaces directly indicates the probability of successful crystallization.

  • Solution A Preparation: Dissolve 0.1 mmol of the transition metal salt (e.g., CuCl₂·2H₂O) in 5 mL of a high-density solvent (e.g., Chloroform or Dichloromethane) in a narrow glass test tube.

  • Buffer Layer (Critical Step): Carefully layer 2 mL of a miscible intermediate solvent (e.g., a 1:1 v/v mixture of Methanol and Chloroform) directly over Solution A using a Pasteur pipette. Causality: This creates a physical barrier that prevents turbulent mixing.

  • Solution B Preparation: Dissolve 0.1 mmol of DPED ligand in 5 mL of a lower-density solvent (e.g., pure Methanol).

  • Layering: Gently layer Solution B on top of the buffer layer.

  • Incubation: Seal the tube with Parafilm and leave undisturbed in a vibration-free, temperature-controlled environment (20–25 °C) for 7–14 days. Self-Validation Check: A sharp boundary should be visible initially. Over 48 hours, the boundary will blur slightly. Crystals should nucleate exclusively at the diffusion interface. If amorphous precipitate forms at the bottom within 24 hours, the diffusion was too fast—repeat the experiment and double the thickness of the buffer layer.

Protocol B: Solvothermal Synthesis with Acidic Modulators

Use this protocol when targeting thermodynamically stable, highly crystalline MOFs.

  • Mixture Preparation: Combine 0.1 mmol metal salt and 0.1 mmol DPED in 10 mL of a DMF/H₂O mixture (4:1 v/v) in a 20 mL glass vial.

  • Modulator Addition: Add 0.5 mmol of glacial acetic acid. Causality: The excess monocarboxylate restricts rapid multi-dentate bridging by the DPED alkoxides, slowing down network extension.

  • Solvothermal Treatment: Transfer the vial to a Teflon-lined stainless steel autoclave. Heat to 120 °C at a ramp rate of 2 °C/min.

  • Isothermal Hold: Maintain at 120 °C for 48 hours to ensure complete dissolution of any kinetic byproducts.

  • Controlled Cooling (Critical Step): Cool the autoclave to room temperature at a strictly controlled rate of 1 °C/hour . Self-Validation Check: The ultra-slow cooling ramp selectively favors the growth of the most thermodynamically stable crystalline phase. The presence of clear, faceted crystals on the Teflon walls (rather than a cloudy suspension) indicates successful modulation.

Quantitative Data: Solvent & pH Effects on Crystallization

The following table summarizes the empirical causality between reaction conditions and the resulting DPED coordination architectures.

Solvent SystemModulator / BasepH RangeDominant DPED Coordination ModeCrystallization Outcome
MeOH / H₂ONone6.0 – 7.0N,N'-bidentate (Neutral -OH)1D Chains (High quality single crystals)
DMF / MeCNEt₃N (1.0 eq)8.5 – 9.5N,N',O(μ₂)-tridentate2D Networks (Prone to microcrystallinity)
H₂ONaOH (2.0 eq)> 10.0N,N',O,O'-tetradentate3D MOFs / Clusters (Amorphous precipitate)
MeOH / CHCl₃Acetic Acid (Excess)4.0 – 5.0N,N'-bidentate (Restricted)Mononuclear Complexes (Excellent crystals)

Mechanistic Visualizations

TroubleshootingWorkflow Start Observe Poor Crystallization (Amorphous/Microcrystalline) Check Is precipitation immediate? Start->Check Fast Kinetic Trapping (Reaction too fast) Check->Fast Yes Slow Thermodynamic Disorder (Conformational mixture) Check->Slow No Sol1 Implement Slow Diffusion (Liquid Layering) Fast->Sol1 Sol2 Add Monocarboxylic Modulators Fast->Sol2 Sol3 Strict pH/Base Control (Regulate Deprotonation) Slow->Sol3

Fig 1. Diagnostic workflow for DPED coordination polymer crystallization.

CoordinationPathways DPED 1,2-di(2-Pyridyl)ethanediol (Neutral Ligand) LowPH Neutral/Acidic pH (Protonated -OH) DPED->LowPH HighPH Basic pH (e.g., Et3N) (Deprotonated -O⁻) DPED->HighPH Coord1 N,N'-Bidentate Mode (1D Chains / Monomers) LowPH->Coord1 Coord2 N,N',O,O'-Tetradentate Mode (2D/3D MOFs or Clusters) HighPH->Coord2

Fig 2. pH-dependent coordination pathways of DPED with transition metals.

References

  • Title: Cas 1141-05-5, 1,2-di(2-pyridyl)
  • Title: Copper(II)
  • Title: (IUCr) Crystal structures of two CuII compounds: catena-poly[[chloridocopper(II)]-μ-N-[ethoxy(pyridin-2-yl)
  • Title: Sustainable and Selective Aerobic Oxidative C–C Bond Cleavage of Vicinal Diols under Near-Room-Temperature Condition Source: ACS Publications URL

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Transition Metal Complexation: 1,2-di-(2-Pyridyl)ethanediol versus Phenanthroline

For researchers, chemists, and professionals in drug development, the selection of an appropriate ligand is a critical decision that dictates the properties and efficacy of the resulting transition metal complex. This gu...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, chemists, and professionals in drug development, the selection of an appropriate ligand is a critical decision that dictates the properties and efficacy of the resulting transition metal complex. This guide provides an in-depth technical comparison of two significant nitrogen-donating ligands: the flexible 1,2-di-(2-Pyridyl)ethanediol (DPED) and the rigid, classical 1,10-phenanthroline (phen). By examining their structural and electronic characteristics, and the resulting impact on complex stability, stereochemistry, and catalytic activity, this document aims to equip scientists with the necessary insights to make informed decisions in their research endeavors.

Introduction: The Tale of Two Ligands

1,10-phenanthroline is a cornerstone of coordination chemistry, renowned for its rigid, planar structure that pre-organizes its two nitrogen donors for chelation. This rigidity leads to the formation of highly stable and well-defined metal complexes, which have found widespread applications in catalysis, materials science, and as therapeutic agents.[1][2] In contrast, 1,2-di-(2-Pyridyl)ethanediol, also known as di-2-pyridylglycol, offers a more flexible scaffold.[3] The ethylene bridge connecting the two pyridyl rings, along with the presence of two hydroxyl groups, allows for a greater degree of conformational freedom. This flexibility can lead to unique coordination geometries and reactivity, setting it apart from its rigid counterpart.

This guide will delve into the nuances of these two ligands, providing a comparative analysis supported by available experimental data and established principles of coordination chemistry.

Structural and Electronic Properties: Flexibility vs. Rigidity

The fundamental differences in the coordinating properties of DPED and phenanthroline stem from their distinct structural and electronic features.

Phenanthroline (phen):

  • Structure: A planar, tricyclic aromatic system containing two nitrogen atoms in a 1,10-positioning. This rigid framework locks the nitrogen donors in a fixed position, ideal for forming a stable five-membered chelate ring with a metal ion.[4]

  • Electronic Effects: The aromatic nature of phenanthroline allows for significant π-backbonding from the metal center to the ligand's π* orbitals. This interaction strengthens the metal-ligand bond and influences the electronic properties of the complex, such as its redox potential and photophysical behavior. The electron-withdrawing nature of the phenanthroline ring system can also affect the Lewis acidity of the metal center.

1,2-di-(2-Pyridyl)ethanediol (DPED):

  • Structure: Comprises two pyridine rings linked by a 1,2-ethanediol bridge. The single bond between the two carbon atoms of the ethane backbone allows for free rotation, giving the ligand significant conformational flexibility.[3] This flexibility means that the nitrogen donors are not pre-organized for chelation, and the ligand must adopt a specific conformation to bind to a metal center. The presence of two hydroxyl groups introduces additional potential coordination sites and the possibility of hydrogen bonding.

  • Electronic Effects: The pyridyl rings in DPED are less electronically coupled than in phenanthroline. While π-backbonding is still possible, the lack of a fully conjugated system spanning both donor atoms alters the extent of this interaction. The hydroxyl groups can also influence the electronic properties of the metal center upon coordination or deprotonation.

G cluster_0 Ligand Properties cluster_1 Structural Features cluster_2 Electronic Features Phenanthroline Phenanthroline Rigid, Planar Rigid, Planar Phenanthroline->Rigid, Planar Extensive π-system Extensive π-system Phenanthroline->Extensive π-system DPED DPED Flexible, Non-planar Flexible, Non-planar DPED->Flexible, Non-planar Localized π-systems Localized π-systems DPED->Localized π-systems Hydroxyl Groups Hydroxyl Groups DPED->Hydroxyl Groups

Comparative Analysis of Transition Metal Complexation

The differences in ligand architecture directly translate to variations in the stability, stereochemistry, and reactivity of their corresponding transition metal complexes.

Stability of Complexes

The stability of a metal complex is quantified by its formation constant (or stability constant), with higher values indicating a more stable complex.[5]

  • Phenanthroline: Due to the "chelate effect" and its pre-organized structure, phenanthroline generally forms highly stable complexes with a wide range of transition metals.[6] The rigid nature of the ligand minimizes the entropic penalty upon coordination.

  • DPED: The flexibility of DPED means that there is a greater entropic cost associated with chelation, as the ligand must lose conformational freedom to bind to the metal. This can result in lower stability constants compared to phenanthroline for the formation of a simple bidentate N,N-chelate. However, the hydroxyl groups of DPED can also participate in coordination, particularly after deprotonation, leading to the formation of more stable, potentially tridentate or bridging complexes.

Metal IonLigandLog K1Log K2Log K3Reference
Fe(II)Phenanthroline5.95.29.9[5]
Co(II)Phenanthroline7.06.55.9[5]
Ni(II)Phenanthroline8.68.17.6[5]
Cu(II)Phenanthroline8.86.75.4[5]
Zn(II)Phenanthroline6.45.75.1[5]
VariousDPEDData not readily available--

Note: Stability constants are highly dependent on experimental conditions such as temperature, ionic strength, and solvent.

Stereochemistry and Coordination Geometry
  • Phenanthroline: The planar and rigid nature of phenanthroline typically leads to well-defined octahedral or square planar geometries in its complexes. The steric bulk of substituents on the phenanthroline ring can be used to control the coordination number and geometry.

  • DPED: The flexibility of DPED allows for a wider range of coordination modes and resulting geometries. It can act as a simple bidentate ligand, forming a seven-membered chelate ring. The hydroxyl groups can also coordinate, potentially leading to tridentate or even tetradentate (bridging) coordination. This can result in more distorted and less predictable geometries compared to phenanthroline complexes. A study on phenanthroline and bipyridine diols has shown that the hydroxyl groups can participate in coordination.[7]

Experimental Protocols

General Synthesis of a Transition Metal-Phenanthroline Complex

This protocol provides a general method for the synthesis of a [M(phen)₃]²⁺ complex, which can be adapted for various transition metals.

Materials:

  • Metal(II) chloride salt (e.g., FeCl₂, NiCl₂, etc.)

  • 1,10-Phenanthroline monohydrate

  • Ethanol or Methanol

  • Deionized water

Procedure:

  • Dissolve the metal(II) chloride salt (1 mmol) in 20 mL of a 1:1 ethanol/water mixture with gentle heating.

  • In a separate flask, dissolve 1,10-phenanthroline monohydrate (3 mmol) in 20 mL of ethanol.

  • Slowly add the phenanthroline solution to the metal salt solution with constant stirring.

  • A color change and/or precipitation should be observed, indicating complex formation.

  • Reflux the reaction mixture for 1-2 hours to ensure complete reaction.

  • Allow the solution to cool to room temperature, then place it in an ice bath to promote crystallization.

  • Collect the crystalline product by vacuum filtration, wash with cold ethanol, and then with diethyl ether.

  • Dry the product in a desiccator.

Characterization: The resulting complex can be characterized by techniques such as UV-Vis spectroscopy, FT-IR spectroscopy, elemental analysis, and single-crystal X-ray diffraction to confirm its structure and purity.

General Synthesis of a Transition Metal-DPED Complex

Synthesizing a well-defined complex with DPED can be more challenging due to its flexibility. The following is a general approach that may require optimization.

Materials:

  • Metal(II) acetate or perchlorate salt

  • 1,2-di-(2-Pyridyl)ethanediol (DPED)

  • Methanol or Acetonitrile

  • A weak base (e.g., triethylamine), if deprotonation of hydroxyl groups is desired

Procedure:

  • Dissolve the metal(II) salt (1 mmol) in 20 mL of methanol.

  • In a separate flask, dissolve DPED (1 or 2 mmol, depending on the desired stoichiometry) in 20 mL of methanol.

  • Slowly add the DPED solution to the metal salt solution with vigorous stirring.

  • If deprotonation of the hydroxyl groups is intended, add a stoichiometric amount of a weak base dropwise to the reaction mixture.

  • Stir the reaction mixture at room temperature for several hours or gently reflux for 1-2 hours.

  • Reduce the volume of the solvent under reduced pressure to induce precipitation or crystallization.

  • Collect the solid product by vacuum filtration, wash with a small amount of cold methanol, and dry under vacuum.

Characterization: Characterization should include FT-IR to observe changes in the O-H stretching frequency upon coordination or deprotonation, along with other standard techniques like elemental analysis and mass spectrometry. Single-crystal X-ray diffraction is particularly valuable for determining the coordination mode of the flexible DPED ligand.

G start Start dissolve_metal Dissolve Metal Salt start->dissolve_metal dissolve_ligand Dissolve Ligand start->dissolve_ligand mix Mix Solutions dissolve_metal->mix dissolve_ligand->mix react React (Stir/Reflux) mix->react cool Cool & Crystallize react->cool filter Filter & Wash cool->filter dry Dry Product filter->dry end End dry->end

Applications in Catalysis and Materials Science

Both phenanthroline and DPED-based complexes have potential applications in various fields, driven by the properties imparted by the ligand.

  • Phenanthroline Complexes: These are widely used as catalysts in a variety of organic transformations, including oxidation, reduction, and cross-coupling reactions.[1][2] Their rigid structure often leads to high selectivity. In materials science, their photoluminescent and redox properties are exploited in the development of sensors, light-emitting devices, and artificial photosynthesis systems.

  • DPED Complexes: The catalytic applications of DPED complexes are an emerging area of research.[3] The flexibility of the ligand could allow for the stabilization of different catalytically active species or provide access to novel reaction pathways. The presence of hydroxyl groups could also be exploited for catalyst immobilization or to participate directly in catalytic cycles. In materials science, DPED is a potential building block for metal-organic frameworks (MOFs) and coordination polymers.[3]

Conclusion: Choosing the Right Ligand for the Job

The choice between 1,2-di-(2-Pyridyl)ethanediol and 1,10-phenanthroline for transition metal complexation depends critically on the desired properties and application of the final complex.

  • Choose Phenanthroline for:

    • High thermodynamic stability.

    • Well-defined and predictable coordination geometries.

    • Applications requiring a rigid and robust ligand framework.

    • Exploiting strong π-backbonding and well-characterized redox and photophysical properties.

  • Consider DPED for:

    • Exploring novel coordination geometries and stereochemistries.

    • Applications where ligand flexibility might be advantageous, such as in catalysis to accommodate substrate binding.

    • Introducing additional functionality through the hydroxyl groups (e.g., for post-synthetic modification or hydrogen bonding).

    • Synthesizing coordination polymers and MOFs with unique structural motifs.

Further research into the coordination chemistry of 1,2-di-(2-Pyridyl)ethanediol is warranted to fully elucidate its potential and to enable more direct and quantitative comparisons with well-established ligands like phenanthroline. The systematic study of its metal complexes, including the determination of stability constants and detailed structural analyses, will undoubtedly open new avenues in the design of functional coordination compounds.

References

  • 1,2-di(2-pyridyl)ethanediol. LookChem. [Link]

  • Phenanthroline And 2,2'-Bipyridine Metal Complexes Based On Spectral And Biological Activity. RJPN. 2025.
  • Synthesis, Spectroscopic, And Biological Investigation Of Metal Complexes With (1E,2E)-1-(5-Nitro-2-Hydroxybenzylidene)-2-(1-(Pyridin-2-Yl)Ethylidene)Hydrazine. Preprints.org.
  • Synthesis and complexation characteristics of phenanthroline and bipyridine diols. Arkivoc. 2004;2004(2):189-205.
  • Coordination of 1,10-Phenanthroline and 2,2′-Bipyridine to Li+ in Different Ionic Liquids. How Innocent Are Ionic Liquids? Inorganic Chemistry. 2011;50(14):6736-6744.
  • Synthesis and Characterization of Transition Metal Complexes of 1,2-Bis(3,5-Dimethylpyrazol-1-yl)-1,2-Ethanediol.
  • Bipyridine and phenanthroline IR-spectral bands as indicators of metal spin state in hexacoordinated complexes of Fe(ii), Ni(ii) and Co(ii). Dalton Transactions. 2013;42(5):1787-1797.
  • From the Free Ligand to the Transition Metal Complex: FeEDTA– Formation Seen at Ligand K-Edges. Inorganic Chemistry. 2022;61(27):10328-10338.
  • Comparison of homoleptic and heteroleptic 2,2'-bipyridine and 1,10-phenanthroline ruthenium complexes as chemiluminescence and electrochemiluminescence reagents in aqueous solution. The Analyst. 2009;134(4):765-772.
  • Spectroscopic Study of Metal Coordination Compounds with 1, 2-Trans-(4-Pyridyl)ethene. International Journal of Spectroscopy. 2011;2011:1-6.
  • Theoretical calculations of stability constants and pKa values of metal complexes in solution: application to pyridoxamine–copper(ii) complexes and their biological implications in AGE inhibition. Physical Chemistry Chemical Physics. 2014;16(23):11452-11462.
  • 1,3-N,O-Complexes of late transition metals. Ligands with flexible bonding modes and reaction profiles. Chemical Society Reviews. 2017;46(9):2484-2502.
  • Synthesis, physicochemical studies, fluorescence behavior, and anticancer properties of transition metal complexes with the pyridyl ligand. Polish Journal of Chemical Technology. 2022;24(3):35-40.
  • Coordination chemistry of di-2-pyridylmethane and related bridging ligands with silver(i), copper(ii), palladium(ii) and zinc(ii). Dalton Transactions. 2005;(13):2281-2289.
  • Stability constants of metal complexes and their applic
  • Recent Studies on the Catalytic Action of Transition Metal Oxides and Complexes. International Journal of Organic Chemistry. 2012;02(03):215-227.
  • Crystal structure of the coordination polymer catena-poly[(1,2-di(pyridin-4-yl)ethane-κN)-bis(μ-4-nitrobenzoato-κ2O:O′)-(μ-4-nitrobenzoato-κO,O′)-dicopper(II)], C33H24Cu2N4O12. Zeitschrift für Kristallographie - New Crystal Structures. 2017;232(3):477-478.
  • Catalytic Applications of Pyridine-Containing Macrocyclic Complexes. Molecules. 2018;23(4):837.
  • Synthesis and Application of the Transition Metal Complexes of α-Pyridinyl Alcohols, α-Bipyridinyl Alcohols, α,α'-Pyridinyl Diols and α,α'-Bipyridinyl Diols in Homogeneous C
  • Machine learning-based analysis of overall stability constants of metal–ligand complexes. Scientific Reports. 2022;12(1).
  • Simulating Metal Complex Formation and Ligand Exchange: Unraveling the Interplay between Entropy, Kinetics, and Mechanisms on the Chelate Effect.
  • Spectroscopic Characterisation of Metal Complexes with Tetradentate Ligand. Journal of Physical Science. 2018;29(3):1-10.
  • Effects of Sterics and Electronic Delocalization on the Photophysical, Structural, and Electrochemical Properties of 2,9-Disubstituted 1,10-Phenanthroline Copper(I) Complexes. Inorganic Chemistry. 1999;38(16):3633-3642.
  • Stability Constants of Metal Complexes in Solution. IntechOpen. 2019.
  • Complexation and Chel
  • Electrochemical data (E 1/2 ) for Pt complexes and free ligands.
  • Early Metal Di(pyridyl) Pyrrolide Complexes with Second Coordination Sphere Arene−π Interactions: Ligand Binding and Ethylene Polymerization. Organometallics. 2019;38(22):4345-4355.
  • 3.1.1: Chelating Ligands. Chemistry LibreTexts. 2025.
  • Stability Constants of Metal Complexes in Solution. IntechOpen. 2019.
  • Synthesis and Applications of (Pyridyl)imine Fe(II) Complexes as Catalysts in Transfer Hydrogenation of Ketones.
  • Synthesis, structure, and excited state kinetics of heteroleptic Cu(i) complexes with a new sterically demanding phenanthroline ligand. Dalton Transactions. 2015;44(12):5425-5435.
  • Synthesis and Characterization of Pyridine Transition Metal Complexes of Ni (II), Cu (I) and Ag (I). Journal of Scientific and Medical Research. 2023;1(1).
  • pyridyl)quinoxaline Ligand (pqx)
  • Coordination and Redox Chemistry of Substituted-Polypyridyl Complexes of Ruthenium. Inorganic Chemistry. 1996;35(25):7348-7358.
  • 1,2-Di(2-pyridyl)ethylene. PubChem. [Link]

  • Reducing properties of 1,2-dipyridyl-1,2-disodioethanes: chemical validation of theoretical and electrochemical predictions. New Journal of Chemistry. 2019;43(2):810-817.
  • Steric vs electronic effects and solvent coordination in the electrochemistry of phenanthroline-based copper complexes.
  • Structure-Dependent Electrochemical Behavior of 2-Pyridone Derivatives: A Combined Experimental and Theoretical Study. Molecules. 2023;28(18):6622.
  • Synthesis and Electrochemistry of 2,2'-Bipyridyl Complexes of Dioxorhenium(V). Revision.
  • Electrostatic vs. electronic interactions within oxidized multinuclear Pt(bipyridine)(dithiolene) complexes. Dalton Transactions. 2011;40(2):498-504.

Sources

Comparative

A Comparative Guide to the Mass Spectrometry Fragmentation Analysis of 1,2-di-(2-Pyridyl)ethanediol

Introduction In the landscape of pharmaceutical research and drug development, the precise structural elucidation of novel chemical entities is paramount. 1,2-di-(2-Pyridyl)ethanediol, a molecule characterized by a centr...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the landscape of pharmaceutical research and drug development, the precise structural elucidation of novel chemical entities is paramount. 1,2-di-(2-Pyridyl)ethanediol, a molecule characterized by a central ethane-1,2-diol backbone flanked by two pyridyl rings, presents an interesting case for mass spectrometry analysis. Its structure, featuring both hydroxyl groups and nitrogen-containing aromatic rings, suggests a rich and informative fragmentation pattern.[1] This guide provides an in-depth analysis of the predicted electrospray ionization tandem mass spectrometry (ESI-MS/MS) fragmentation pattern of 1,2-di-(2-Pyridyl)ethanediol.

To contextualize the influence of the pyridyl moieties on the fragmentation pathway, a direct comparison is made with its non-nitrogenous analog, 1,2-diphenyl-1,2-ethanediol (hydrobenzoin). This comparative approach, supported by experimental data for the analog and established fragmentation principles, offers researchers a logical framework for interpreting the mass spectra of related compounds.

Experimental Methodology: ESI-MS/MS Analysis

The data and predictions discussed herein are based on a standard liquid chromatography-mass spectrometry (LC-MS/MS) workflow employing electrospray ionization. The following protocol outlines a robust method for the analysis of these diol compounds.

Sample Preparation
  • Stock Solution Preparation: A stock solution of the analyte (1 mg/mL) is prepared by dissolving the compound in a suitable solvent, such as methanol or acetonitrile.

  • Working Solution Preparation: The stock solution is serially diluted with the initial mobile phase solvent to a final concentration appropriate for LC-MS/MS analysis, typically in the range of 1-10 µg/mL.[2]

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Parameters
  • LC System: A high-performance liquid chromatography (HPLC) system capable of gradient elution.

  • Column: A reverse-phase C18 column (e.g., 150 mm length, 3.2 mm i.d., 5-µm particle size) is suitable for separation.[2]

  • Mobile Phase:

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • A linear gradient from a low to a high percentage of mobile phase B is employed to ensure adequate retention and peak shape.

  • Mass Spectrometer: A tandem mass spectrometer (e.g., quadrupole time-of-flight or ion trap) equipped with an electrospray ionization (ESI) source.[3][4]

  • Ionization Mode: Positive ion mode is selected to facilitate protonation of the analyte.[5]

  • MS/MS Analysis:

    • The protonated molecule [M+H]⁺ is selected as the precursor ion.

    • Collision-induced dissociation (CID) is used to fragment the precursor ion. The collision energy is optimized to achieve a comprehensive fragmentation pattern.[2]

G cluster_workflow Experimental Workflow Sample_Preparation Sample Preparation (1-10 µg/mL) LC_Separation HPLC Separation (C18 Column) Sample_Preparation->LC_Separation ESI_Ionization ESI Source (Positive Mode) LC_Separation->ESI_Ionization MS_Analysis MS Analysis (Precursor Ion Selection) ESI_Ionization->MS_Analysis MS_MS_Fragmentation MS/MS Analysis (Collision-Induced Dissociation) MS_Analysis->MS_MS_Fragmentation Data_Acquisition Data Acquisition & Analysis MS_MS_Fragmentation->Data_Acquisition

Caption: A generalized workflow for the LC-ESI-MS/MS analysis of small molecules.

Fragmentation Pattern Analysis of 1,2-di-(2-Pyridyl)ethanediol

The molecular weight of 1,2-di-(2-Pyridyl)ethanediol is 216.24 g/mol . In positive mode ESI, the protonated molecule [M+H]⁺ will be observed at an m/z of 217.25. The presence of two pyridyl nitrogen atoms provides preferential sites for protonation.

Proposed Fragmentation Pathway

The fragmentation of the protonated 1,2-di-(2-Pyridyl)ethanediol is predicted to be dominated by the cleavage of the central carbon-carbon bond of the ethanediol bridge. This is a common and energetically favorable fragmentation pathway for 1,2-diols.[6] The protonation on one of the pyridyl nitrogens is expected to influence the charge distribution and subsequent fragmentation.

The primary fragmentation event is the cleavage of the C1-C2 bond, leading to the formation of a protonated 2-pyridinecarboxaldehyde ion and a neutral 2-pyridylmethanol radical, or vice versa. The charge is likely to be retained on the fragment that can form a more stable cation. In this case, the formation of a protonated 2-pyridinecarboxaldehyde cation (m/z 108) is a highly probable outcome.

Subsequent fragmentation of the m/z 108 ion could involve the loss of carbon monoxide (CO), a common fragmentation pathway for aldehydes, resulting in a pyridinium ion at m/z 80.[6] Additionally, the loss of water (H₂O) from the precursor ion is another plausible fragmentation route for diols.

G M_H 1,2-di-(2-Pyridyl)ethanediol [M+H]⁺ m/z 217.25 Loss1 C-C Cleavage M_H:f1->Loss1 Frag1 Protonated 2-Pyridinecarboxaldehyde m/z 108.04 Loss2 - CO Frag1:f1->Loss2 Frag2 Pyridinium Ion m/z 80.05 Loss1->Frag1:f0 Loss2->Frag2:f0

Caption: Proposed major fragmentation pathway for protonated 1,2-di-(2-Pyridyl)ethanediol.

Comparative Analysis: 1,2-diphenyl-1,2-ethanediol (Hydrobenzoin)

To understand the role of the pyridyl groups in the fragmentation of 1,2-di-(2-Pyridyl)ethanediol, a comparison with its phenyl analog, 1,2-diphenyl-1,2-ethanediol (hydrobenzoin), is insightful. Hydrobenzoin has a molecular weight of 214.26 g/mol .[7][8]

Fragmentation of Hydrobenzoin

The mass spectrum of hydrobenzoin is well-documented and is also dominated by the cleavage of the central C-C bond.[7][9] The electron ionization (EI) mass spectrum, which often shows similar primary fragmentation to ESI-MS/MS for such molecules, exhibits a base peak at m/z 107 and a significant peak at m/z 108.[10][11]

In an ESI-MS/MS experiment, the protonated molecule [M+H]⁺ at m/z 215.27 would undergo CID. The primary fragmentation is the cleavage of the C1-C2 bond to produce a protonated benzaldehyde cation at m/z 107. The ion at m/z 108 can be attributed to a rearrangement product.

G M_H 1,2-diphenyl-1,2-ethanediol [M+H]⁺ m/z 215.27 Loss1 C-C Cleavage M_H:f1->Loss1 Frag1 Protonated Benzaldehyde m/z 107.05 Loss1->Frag1:f0

Caption: Major fragmentation pathway for protonated 1,2-diphenyl-1,2-ethanediol.

Comparison of Fragmentation Patterns

The table below summarizes the key predicted and observed fragment ions for 1,2-di-(2-Pyridyl)ethanediol and 1,2-diphenyl-1,2-ethanediol.

Feature1,2-di-(2-Pyridyl)ethanediol (Predicted)1,2-diphenyl-1,2-ethanediol (Observed)
Molecular Weight 216.24 g/mol 214.26 g/mol [7][8]
[M+H]⁺ Ion (m/z) 217.25215.27
Primary Fragmentation C-C bond cleavageC-C bond cleavage[7][9]
Major Fragment Ion (m/z) 108.04107.05[10]
Identity of Major Fragment Protonated 2-PyridinecarboxaldehydeProtonated Benzaldehyde
Other Significant Fragments (m/z) 80.05 (-CO from 108)108 (rearrangement)

The comparison highlights the significant influence of the pyridyl nitrogen on the fragmentation pattern. The protonation on the nitrogen atom in 1,2-di-(2-Pyridyl)ethanediol directs the charge to be retained on the nitrogen-containing fragment, leading to the formation of the m/z 108 ion. In contrast, for hydrobenzoin, the charge is retained on the benzaldehyde-like fragment, resulting in the m/z 107 ion.

Conclusion

The ESI-MS/MS fragmentation of 1,2-di-(2-Pyridyl)ethanediol is predicted to be dominated by a characteristic cleavage of the central C-C bond, yielding a primary fragment ion at m/z 108, corresponding to protonated 2-pyridinecarboxaldehyde. This fragmentation pathway is analogous to that of 1,2-diphenyl-1,2-ethanediol, which produces a major fragment at m/z 107. The one-mass-unit difference in the major fragment ion is a direct consequence of the presence of the pyridyl nitrogen, which acts as the primary site of protonation and charge retention. This comparative analysis provides a clear and logical framework for the structural interpretation of this class of compounds and underscores the utility of ESI-MS/MS in elucidating the structural nuances of pharmacologically relevant molecules.

References

  • (R,R)-Hydrobenzoin | C14H14O2 | CID 853019 - PubChem. (n.d.). Retrieved March 26, 2026, from [Link]

  • meso-Hydrobenzoin - NIST. (n.d.). Retrieved March 26, 2026, from [Link]

  • Mass spectrometric analysis of long-chain esters of diols - PubMed. (n.d.). Retrieved March 26, 2026, from [Link]

  • Investigation of fragmentation pathways of protonated 2-methoxypyrimidine derivatives. (2022). Journal of Mass Spectrometry, 57(9), e4883. [Link]

  • Hydrobenzoin | C14H14O2 | CID 95447 - PubChem. (n.d.). Retrieved March 26, 2026, from [Link]

  • Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC. (n.d.). Retrieved March 26, 2026, from [Link]

  • Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates - PMC. (n.d.). Retrieved March 26, 2026, from [Link]

  • Quantifying Small Molecules by Mass Spectrometry. (2014). LCGC North America, 32(12), 902-907.
  • Fundamentals: Measuring concentrations of small molecules using mass spectrometry – theory and practice – Part II. (2020). Retrieved from [Link]

  • PyFragMS: A Web Tool for the Investigation of the Collision-Induced Fragmentation Pathways. (2022). ACS Omega, 7(11), 9348-9355. [Link]

  • Identifying Specific Small-Molecule Interactions Using Electrospray Ionization Mass Spectrometry. (2011). Analytical Chemistry, 83(12), 4939-4945. [Link]

  • An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. (2019). Molecules, 24(3), 629. [Link]

  • FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. (n.d.). Retrieved March 26, 2026, from [Link]

  • Dimer ion formation and intermolecular fragmentation of 1,2-diacylglycerols revealed by electrospray ionization Fourier transform ion cyclotron resonance mass spectrometry for more comprehensive lipid analysis - PubMed. (n.d.). Retrieved March 26, 2026, from [Link]

  • Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. Retrieved from [Link]

  • common fragmentation mechanisms in mass spectrometry - YouTube. (2022). Retrieved from [Link]

  • A predictive science approach to aid understanding of electrospray ionisation tandem mass spectrometric fragmentation pathways of small molecules using. (2013). University of Southampton.
  • 1,2-Ethanediol, 1,2-diphenyl-, (R,R)-(.+/-.)- - NIST. (n.d.). Retrieved March 26, 2026, from [Link]

  • 1,2-Ethanediol, 1,2-diphenyl-, (R,R)-(.+/-.)- - NIST. (n.d.). Retrieved March 26, 2026, from [Link]

  • Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry - PubMed. (n.d.). Retrieved March 26, 2026, from [Link]

  • Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. (2016). Natural Product Reports, 33(3), 395-414. [Link]

  • Revisiting Fragmentation Reactions of Protonated α-Amino Acids by High-Resolution Electrospray Ionization Tandem Mass Spectrometry with Collision-Induced Dissociation - PMC. (n.d.). Retrieved March 26, 2026, from [Link]

Sources

Validation

Comparative Study: 1,2-di-(2-Pyridyl)ethanediol vs. 1,2-di-(4-pyridyl)ethanediol in Coordination Chemistry and Materials Science

Executive Summary For researchers and drug development professionals, selecting the correct structural isomer of a ligand is the foundational step in designing functional metal complexes. This guide provides an in-depth,...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For researchers and drug development professionals, selecting the correct structural isomer of a ligand is the foundational step in designing functional metal complexes. This guide provides an in-depth, objective comparison of two critical isomers: 1,2-di-(2-pyridyl)ethanediol and 1,2-di-(4-pyridyl)ethanediol . Despite sharing an identical molecular formula (C12H12N2O2) and a central ethanediol backbone, the spatial orientation of their pyridine nitrogen atoms dictates entirely divergent chemical destinies[1][2]. This guide dissects their structural causality, quantitative properties, and provides self-validating experimental protocols for their application.

Structural & Mechanistic Divergence

The fundamental difference between these two ligands lies in the positional isomerism of the nitrogen atoms on the pyridine rings, which governs their binding vectors and steric constraints.

  • 1,2-di-(2-Pyridyl)ethanediol (2-Isomer): The nitrogen atoms are located at the ortho position relative to the ethanediol bridge.

    • Causality: This geometric proximity allows the molecule to act as a bidentate chelating ligand. The two nitrogen lone pairs can simultaneously coordinate to a single metal center, forming a thermodynamically stable five- or six-membered metallacycle[2][3]. The entropic advantage of the chelate effect drives the formation of discrete, soluble monomeric complexes, making this isomer highly valuable in homogeneous catalysis and the design of metallopharmaceuticals[3].

  • 1,2-di-(4-Pyridyl)ethanediol (4-Isomer): The nitrogen atoms are located at the para position.

    • Causality: The 180° divergent vector of the nitrogen lone pairs makes it geometrically impossible for both nitrogens to coordinate to the same metal atom[1]. Instead, it acts as an obligate bridging ligand (a "pillar"). When reacted with metal nodes (e.g., paddlewheel clusters), it propagates the coordination network into three dimensions, yielding highly porous Metal-Organic Frameworks (MOFs)[4][5]. Furthermore, the uncoordinated hydroxyl groups on the backbone can undergo post-synthetic modification (e.g., alkoxide formation) to enhance gas adsorption[4].

CoordinationLogic cluster_2isomer 1,2-di-(2-Pyridyl)ethanediol cluster_4isomer 1,2-di-(4-Pyridyl)ethanediol N1 Ortho-Nitrogen Orientation N2 Bidentate Chelation N1->N2 N3 Discrete Metal Complexes N2->N3 N4 Para-Nitrogen Orientation N5 Bridging Pillar N4->N5 N6 Metal-Organic Frameworks N5->N6

Caption: Structural divergence dictating coordination behavior between the 2-pyridyl and 4-pyridyl isomers.

Quantitative Comparison

The following table summarizes the key physicochemical properties and topological roles of both isomers to aid in experimental design.

Property1,2-di-(2-Pyridyl)ethanediol1,2-di-(4-Pyridyl)ethanediol
CAS Number 1141-05-5[2]6950-04-5[1]
Molecular Weight 216.24 g/mol [2]216.24 g/mol [6]
Nitrogen Position Ortho (2-position)Para (4-position)
Coordination Mode Bidentate Chelating[2]Bidentate Bridging (Pillar)[5]
Resulting Topology Discrete Monomeric Complexes[3]3D Coordination Polymers / MOFs[4]
Primary Applications Homogeneous Catalysis, Drug Discovery[3]Gas Storage, Heavy Metal Removal[5]

Self-Validating Experimental Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems, explaining the "why" behind every critical step.

Protocol A: Synthesis of a Discrete Transition Metal Complex (Using the 2-Isomer)
  • Objective: Harness the chelate effect to synthesize a stable, discrete Cu(II) complex for potential catalytic or medicinal screening[3].

  • Step 1: Ligand Preparation. Dissolve 1.0 mmol of 1,2-di-(2-pyridyl)ethanediol in 10 mL of absolute ethanol[2]. Causality: Ethanol provides sufficient solubility for the ligand while remaining easily removable during crystallization.

  • Step 2: Metal Addition. Slowly add a solution of 1.0 mmol Cu(NO3)2·3H2O in 5 mL of ethanol under continuous stirring.

  • Step 3: Complexation. Reflux the mixture at 60°C for 2 hours. Causality: The ortho-position of the nitrogens creates a geometric pre-organization. The thermal energy accelerates the displacement of labile solvent molecules from the Cu(II) center, allowing the thermodynamically favored metallacycle to form.

  • Step 4: Crystallization. Cool the solution to room temperature and carefully layer with diethyl ether.

  • Self-Validation Check: The solution will exhibit an immediate color shift (typically to deep blue/green) upon metal addition, visually indicating a change in ligand-field splitting. Final validation requires UV-Vis spectroscopy to confirm the d-d transition shift and Single-Crystal X-ray Diffraction (SCXRD) to definitively prove the bidentate chelation mode.

Protocol B: Construction of a Pillared MOF via Solvent-Assisted Linker Exchange (Using the 4-Isomer)
  • Objective: Utilize the 4-isomer as a rigid structural pillar to expand the pore size of an existing 2D MOF[5].

  • Step 1: Parent MOF Synthesis. Synthesize a base 2D paddlewheel MOF (e.g., DO-MOF) containing a shorter, labile pillar.

  • Step 2: Linker Solution. Dissolve a 4-fold molar excess of 1,2-di-(4-pyridyl)ethanediol in a DMF/ethanol mixture.

  • Step 3: Incubation (SALE). Submerge the parent MOF crystals in the ligand solution and incubate in an isothermal oven at 80°C for 48–96 hours. Causality: The elevated temperature provides the activation energy necessary to dynamically break the existing metal-ligand bonds. Because the 4-isomer is longer and forms stronger coordination bonds, thermodynamic control drives its insertion as a pillar, expanding the interlayer spacing without dissolving the framework[5].

  • Step 4: Isolation. Decant the supernatant and thoroughly wash the crystals with fresh DMF for 3 days to remove unreacted ligands.

  • Self-Validation Check: The physical integrity of the crystals post-exchange indicates a successful solid-state transformation. Powder X-ray Diffraction (PXRD) must be performed; a successful exchange is validated by a distinct shift in low-angle diffraction peaks, corresponding to the expanded crystallographic c-axis[5].

SALE_Workflow S1 Synthesize Parent 2D MOF S3 Incubate at 80°C (SALE Process) S1->S3 S2 Prepare 4-Pyridyl Isomer Solution S2->S3 Excess Ligand S4 Wash & Decant Supernatant S3->S4 Thermodynamic Control S5 Characterize 3D Daughter MOF S4->S5 Isolate Crystals

Caption: Step-by-step workflow for Solvent-Assisted Linker Exchange (SALE) to construct pillared MOFs.

References

  • Title: PubChem Compound Summary for CID 95639, 1,2-Di-4-pyridinyl-1,2-ethanediol Source: National Center for Biotechnology Information (PubChem) URL: [Link]

  • Title: Post-Synthesis Alkoxide Formation Within Metal-Organic Framework Materials Source: Journal of the American Chemical Society (Mulfort, K. L., et al., 2009) URL: [Link]

  • Title: 1,2-Dipyridin-2-ylethane-1,2-diol Source: LookChem URL: [Link]

  • Title: Control over Catenation in Pillared Paddlewheel Metal-Organic Framework Materials via Solvent-Assisted Linker Exchange Source: Chemistry of Materials (Bury, W., et al., 2013) URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 1,2-di-(2-Pyridyl)ethanediol

Essential Safety and Handling Guide for 1,2-di-(2-Pyridyl)ethanediol This guide provides essential safety protocols and logistical information for the handling and disposal of 1,2-di-(2-Pyridyl)ethanediol (CAS No. 1141-0...

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Author: BenchChem Technical Support Team. Date: April 2026

Essential Safety and Handling Guide for 1,2-di-(2-Pyridyl)ethanediol

This guide provides essential safety protocols and logistical information for the handling and disposal of 1,2-di-(2-Pyridyl)ethanediol (CAS No. 1141-05-5). As a valued researcher, your safety is paramount. This document is designed to provide you with immediate, actionable information to ensure safe laboratory operations.

Hazard Assessment and Core Principles

1,2-di-(2-Pyridyl)ethanediol is a chemical compound with the molecular formula C12H12N2O2.[1] Although specific hazard data is limited, related pyridyl compounds are known to be irritants. For instance, 1,2-Di(2-pyridyl)ethylene is known to cause skin and eye irritation, and may cause respiratory irritation.[2] Therefore, it is prudent to handle 1,2-di-(2-Pyridyl)ethanediol as a potentially hazardous substance.

The foundational principle of this guide is to minimize all routes of exposure: inhalation, dermal contact, and ingestion. Adherence to these protocols is not merely a suggestion but a critical component of a robust safety culture.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are non-negotiable when handling 1,2-di-(2-Pyridyl)ethanediol. The following table outlines the minimum required PPE.

Protection Type Specification Rationale
Eye and Face Protection Chemical splash goggles meeting EN166 or equivalent standards. A face shield should be worn in addition to goggles when there is a significant risk of splashing.Protects against accidental splashes which could cause serious eye irritation, a known hazard of similar pyridyl compounds.[2]
Hand Protection Chemical-resistant gloves (e.g., nitrile or butyl rubber).Prevents skin contact. Pyridine-based compounds can be absorbed through the skin.[3]
Body Protection A fully-buttoned laboratory coat.Protects against incidental skin contact and contamination of personal clothing.
Respiratory Protection To be used in a certified chemical fume hood. If a fume hood is not available, a NIOSH-approved respirator with an organic vapor cartridge is required.Minimizes the risk of inhaling aerosols or dust, which may cause respiratory irritation.[2]

Donning and Doffing PPE Workflow

Proper procedure for putting on and taking off PPE is crucial to prevent cross-contamination.

PPE_Workflow cluster_donning Donning PPE cluster_doffing Doffing PPE don1 1. Lab Coat don2 2. Goggles/Face Shield don1->don2 don3 3. Gloves don2->don3 doff1 1. Gloves doff2 2. Goggles/Face Shield doff1->doff2 doff3 3. Lab Coat doff2->doff3 Disposal_Workflow cluster_generation Waste Generation cluster_collection Collection & Segregation solid Contaminated Solids solid_container Labeled Solid Hazardous Waste Container solid->solid_container liquid Liquid Waste liquid_container Labeled Liquid Hazardous Waste Container liquid->liquid_container disposal Disposal via Institutional Hazardous Waste Program solid_container->disposal liquid_container->disposal

Caption: Workflow for the proper disposal of chemical waste.

By adhering to these guidelines, you contribute to a safer research environment for yourself and your colleagues. Always consult your institution's specific safety protocols and the most up-to-date safety information.

References

  • LookChem. Cas 1141-05-5, 1,2-di(2-pyridyl)ethanediol. [Link]

  • Thermo Fisher Scientific.
  • Post Apple Scientific. 12 Safety Precautions To Follow When Handling Pyridine. (2024-10-01). [Link]

  • NextSDS. 1,2-di(2-pyridyl)ethanediol — Chemical Substance Information. [Link]

  • University of Wisconsin–Madison. Chapter 7 Chemical Disposal Procedures. [Link]

  • Loba Chemie. ETHANEDIOL FOR SYNTHESIS. (2023-03-27). [Link]

  • Washington State University.
  • PubChem. 1,2-Di(2-pyridyl)ethylene. [Link]

  • Australian Government Department of Health. 1,2-Ethanediol: Human health tier II assessment. (2016-07-01). [Link]

  • Carl ROTH. Safety Data Sheet: Pyridine. (2025-03-31). [Link]

  • Ajax Finechem. SAFETY DATA SHEET ETHANEDIOL LRG. (2017-09-22). [Link]

Sources

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